molecular formula C10H10BrFO2 B6305717 Ethyl 4-bromo-5-fluoro-2-methylbenzoate CAS No. 1807043-81-7

Ethyl 4-bromo-5-fluoro-2-methylbenzoate

Cat. No.: B6305717
CAS No.: 1807043-81-7
M. Wt: 261.09 g/mol
InChI Key: QGQLUDCTRQPNPT-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-fluoro-2-methylbenzoate is a useful research compound. Its molecular formula is C10H10BrFO2 and its molecular weight is 261.09 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 4-bromo-5-fluoro-2-methylbenzoate, 95% is 259.98482 g/mol and the complexity rating of the compound is 210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 4-bromo-5-fluoro-2-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-bromo-5-fluoro-2-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-bromo-5-fluoro-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-3-14-10(13)7-5-9(12)8(11)4-6(7)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQLUDCTRQPNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: Ethyl 4-bromo-5-fluoro-2-methylbenzoate

Part 1: Executive Summary & Core Identity

Ethyl 4-bromo-5-fluoro-2-methylbenzoate is a highly specialized halogenated benzoate ester used primarily as a scaffold in medicinal chemistry. It serves as a critical intermediate for the synthesis of complex pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and receptor modulators where precise substituent positioning is required to optimize structure-activity relationships (SAR).

Its structural value lies in its orthogonal functionalization potential :

  • The Bromide (C4): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • The Fluoride (C5): Modulates pKa and metabolic stability (blocking metabolic oxidation).

  • The Ester (C1): A masked carboxylic acid that facilitates solubility during intermediate steps before final hydrolysis or reduction.

Chemical Identity Table
PropertyDetail
Chemical Name Ethyl 4-bromo-5-fluoro-2-methylbenzoate
CAS Number 1807043-81-7
Molecular Formula C₁₀H₁₀BrFO₂
Molecular Weight 261.09 g/mol
MDL Number MFCD28398412
SMILES CCOC(=O)C1=CC(F)=C(Br)C=C1C
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point ~296.7 ± 40.0 °C (Predicted at 760 mmHg)

Part 2: Synthetic Pathways & Methodology

The synthesis of Ethyl 4-bromo-5-fluoro-2-methylbenzoate typically follows a linear modification of the benzoic acid precursor. Below is the field-standard protocol for generating this ester with high purity.

Primary Route: Fischer Esterification

The most robust method involves the acid-catalyzed esterification of 4-bromo-5-fluoro-2-methylbenzoic acid (CAS 1349715-55-4).

Reaction Logic:

  • Substrate: 4-bromo-5-fluoro-2-methylbenzoic acid.

  • Reagent: Ethanol (absolute) acts as both reactant and solvent.

  • Catalyst: Sulfuric acid (

    
    ) or Thionyl Chloride (
    
    
    
    ).
    
    
    is preferred for scale-up as it generates the acid chloride in situ, driving the reaction to completion irreversibly.

Step-by-Step Protocol (Thionyl Chloride Method):

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and drying tube (

    
    ).
    
  • Activation: Dissolve 4-bromo-5-fluoro-2-methylbenzoic acid (1.0 eq) in anhydrous Ethanol (10-15 volumes).

  • Addition: Cool the solution to 0°C. Dropwise add Thionyl Chloride (1.5 eq) over 20 minutes. Note: Exothermic reaction; control temperature to prevent impurity formation.

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 8:1) until the acid spot disappears.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove excess ethanol and

      
      .
      
    • Redissolve residue in Ethyl Acetate.

    • Wash with saturated

      
       (to neutralize residual acid) and Brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisWorkflow Precursor 4-Bromo-5-fluoro- 2-methylbenzoic Acid (CAS 1349715-55-4) Activation Activation (SOCl2, 0°C) Precursor->Activation Dissolve Intermediate Acyl Chloride Intermediate Activation->Intermediate - SO2, - HCl Reaction Reflux in EtOH (3-5 Hours) Intermediate->Reaction + EtOH Workup Workup (NaHCO3 Wash) Reaction->Workup Complete Product Ethyl 4-bromo-5-fluoro- 2-methylbenzoate (CAS 1807043-81-7) Workup->Product Isolate

Figure 1: Step-wise synthesis workflow via acid chloride activation.

Part 3: Analytical Profiling & Characterization

To validate the identity of the synthesized compound, researchers must corroborate the following analytical signatures.

Nuclear Magnetic Resonance (NMR) Prediction

The substitution pattern creates a distinct splitting pattern in the aromatic region.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.85 (d, 1H, Ar-H6):  The proton at position 6 is deshielded by the adjacent carbonyl group. It will appear as a doublet due to coupling with the Fluorine at C5 (
      
      
      
      Hz).
    • 
       7.40 (d, 1H, Ar-H3):  The proton at position 3 (between Methyl and Bromo) appears as a doublet (
      
      
      
      Hz, long-range coupling).
    • 
       4.35 (q, 2H, 
      
      
      
      ):
      Characteristic quartet of the ethyl ester.
    • 
       2.55 (s, 3H, Ar-
      
      
      
      ):
      Singlet for the aryl methyl group.
    • 
       1.38 (t, 3H, 
      
      
      
      ):
      Characteristic triplet of the ethyl ester.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization).

  • Observed Mass: Look for

    
     peaks at 261 and 263 (1:1 intensity ratio due to 
    
    
    
    and
    
    
    isotopes).

Part 4: Applications in Drug Discovery

This molecule is not a drug itself but a high-value scaffold . Its utility is defined by its ability to undergo orthogonal reactions, allowing chemists to "grow" the molecule in multiple directions.

Strategic Functionalization Map

Functionalization Center Ethyl 4-bromo-5-fluoro- 2-methylbenzoate Suzuki Suzuki-Miyaura Coupling (C4-Br Site) Center->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Hydrolysis Hydrolysis/Reduction (C1-Ester Site) Center->Hydrolysis LiOH or LiAlH4 Metabolic Metabolic Blocking (C5-F Site) Center->Metabolic Intrinsic Property Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl AcidAlc Benzoic Acids or Benzyl Alcohols Hydrolysis->AcidAlc Stability Enhanced Half-life (ADME Optimization) Metabolic->Stability

Figure 2: Functionalization logic for medicinal chemistry applications.

  • C4-Bromine (Coupling Handle): The primary site for modification. Palladium-catalyzed cross-coupling introduces aryl or heteroaryl groups here. The presence of the ortho-fluoro group can electronically activate this position for nucleophilic aromatic substitution (

    
    ) under forcing conditions, though coupling is more common.
    
  • C5-Fluorine (Metabolic Shield): Fluorine is strategically placed to block metabolic oxidation at the C5 position, a common clearance pathway for benzoic acid derivatives. It also modulates the lipophilicity (

    
    ) of the final drug candidate.
    
  • C2-Methyl (Conformational Lock): The methyl group introduces steric bulk, forcing the ester (or subsequent amide) out of planarity with the ring, which can improve selectivity for protein binding pockets.

Part 5: Safety & Handling (MSDS Summary)

While specific toxicological data for this exact ester may be limited, it should be handled according to protocols for halogenated benzoate esters .

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritation.[1]Wear nitrile gloves and lab coat.
Eye Irritation H319: Causes serious eye irritation.[1]Use safety goggles; access to eye wash station.
Respiratory H335: May cause respiratory irritation.[2][1][3]Handle only in a fume hood.
Storage N/AStore in a cool, dry place. Keep container tightly closed.

Disposal: Dispose of contents/container to an approved waste disposal plant. Do not release into drains.

References

  • PubChem. (2024).[4] 4-Bromo-5-fluoro-2-methylbenzoic acid (Precursor Acid Data). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 4-bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-bromo-5-fluoro-2-methylbenzoate is a substituted aromatic ester with potential applications as a key intermediate in the synthesis of novel pharmaceutical agents and functional materials. A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is critical for its purification, handling, and subsequent reaction optimization. This guide addresses the notable absence of experimentally determined melting and boiling point data in publicly available literature. It provides a comprehensive framework for both the theoretical estimation and the rigorous experimental determination of these crucial parameters. By synthesizing principles of structure-property relationships with detailed, field-proven laboratory protocols, this document serves as an essential resource for researchers working with this and other novel chemical entities.

Introduction: The Challenge of Undocumented Properties

In the realm of drug discovery and materials science, researchers frequently encounter novel compounds for which fundamental physical data is not yet established. Ethyl 4-bromo-5-fluoro-2-methylbenzoate is one such molecule. While its constituent functional groups are common, their specific arrangement on the benzene ring creates a unique chemical entity. The absence of reported melting and boiling points in scientific databases necessitates a predictive and experimental approach to characterization.

This guide moves beyond a simple data-reporting framework. Instead, it equips the research scientist with the foundational knowledge and practical methodologies required to:

  • Theoretically estimate the physical properties based on molecular structure.

  • Experimentally determine the melting and boiling points with high fidelity.

  • Interpret the results to infer sample purity and guide downstream applications.

Theoretical Estimation: Structure-Property Relationships

Before embarking on experimental work, a qualitative prediction of the melting and boiling points can be derived from the molecule's structure. This analysis is grounded in the principles of intermolecular forces (IMFs), molecular weight, and molecular symmetry.[1][2][3]

Analysis of Molecular Structure

The key structural features of Ethyl 4-bromo-5-fluoro-2-methylbenzoate that dictate its physical properties are:

  • High Molecular Weight (MW): With a molecular formula of C10H10BrFO2, the compound has a significant molar mass (261.09 g/mol ). This contributes to strong London dispersion forces, suggesting a relatively high boiling point compared to smaller, non-halogenated analogues.[1][4]

  • Polarity and Dipole-Dipole Interactions: The presence of three electronegative atoms (bromine, fluorine, and two oxygens in the ester group) creates significant bond dipoles. The asymmetrical substitution pattern on the benzene ring results in a net molecular dipole moment, leading to dipole-dipole interactions that will further elevate the melting and boiling points.

  • Absence of Hydrogen Bonding: The molecule lacks hydrogen bond donors (e.g., -OH, -NH), so this strong type of intermolecular force is not a contributing factor.

  • Molecular Symmetry and Crystal Packing: The substitution pattern (1,2,4,5-tetrasubstituted) is asymmetric. Generally, less symmetrical molecules do not pack as efficiently into a crystal lattice as highly symmetrical ones.[3] This can sometimes lead to a lower melting point than a more symmetrical isomer, although the strong dipole forces may counteract this effect.

Comparative Analysis with Analogous Compounds

To refine our estimation, we can compare the target molecule with structurally similar compounds for which data is available.

Compound NameStructureMolecular Weight ( g/mol )Known Physical Properties
Ethyl 4-bromobenzoate Br-C₆H₄-COOC₂H₅229.07bp: 131 °C at 14 mmHg[1]
Ethyl 4-methylbenzoate CH₃-C₆H₄-COOC₂H₅164.20bp: 235 °C (lit.)[5]
Methyl 5-bromo-2-fluoro-4-methylbenzoate C₉H₈BrFO₂247.06No data available, but structurally very similar.[6]
Ethyl 4-bromo-5-fluoro-2-methylbenzoate Target Molecule 261.09To be determined

Inference:

  • Boiling Point: Ethyl 4-bromo-5-fluoro-2-methylbenzoate is heavier than both Ethyl 4-bromobenzoate and Ethyl 4-methylbenzoate. The combined electron-withdrawing effects of the bromo and fluoro groups will also increase its polarity. Therefore, its boiling point is expected to be significantly higher than that of Ethyl 4-bromobenzoate and likely in a similar range to or higher than Ethyl 4-methylbenzoate, especially when considering the increased mass. It will almost certainly require vacuum distillation to prevent decomposition.

  • Melting Point: The compound is expected to be a solid at room temperature. The combination of a high molecular weight and strong dipole-dipole interactions suggests a melting point well above ambient temperature.

The logical relationship between molecular features and physical properties is illustrated below.

G cluster_structure Molecular Structure of Ethyl 4-bromo-5-fluoro-2-methylbenzoate cluster_imf Resulting Intermolecular Forces cluster_property Predicted Physical Properties MW High Molecular Weight (261.09 g/mol) LDF Strong London Dispersion Forces MW->LDF Polarity Polar Functional Groups (Ester, Br, F) Dipole Dipole-Dipole Interactions Polarity->Dipole Symmetry Asymmetric Substitution Packing Potentially Inefficient Crystal Packing Symmetry->Packing BP High Boiling Point (Likely >200 °C) LDF->BP Dipole->BP MP Solid at Room Temp (Moderate to High MP) Dipole->MP Packing->MP Influences MP

Caption: Influence of molecular structure on predicted physical properties.

Experimental Determination Protocols

Given the lack of published data, rigorous experimental determination is essential. The following protocols are designed to be self-validating and are standard practice in organic chemistry research.

Melting Point Determination

The melting point of a crystalline solid is an excellent indicator of its purity. A pure compound will melt over a narrow range (typically <1°C), while impurities will depress the melting point and broaden the range. The capillary method is the most common and reliable technique.[7]

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt, Mel-Temp, or automated digital apparatus)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Calibrated thermometer or digital temperature probe

Protocol:

  • Sample Preparation: Ensure the sample is completely dry, as residual solvent will significantly depress the melting point. If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.

  • Capillary Loading: Invert a capillary tube and tap its open end into the powdered sample. A small amount of solid will be forced into the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube firmly on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the bottom. The packed sample height should be 2-3 mm.

  • Initial Rapid Determination: Place the loaded capillary into the heating block of the apparatus. Heat rapidly and observe the approximate temperature at which the sample melts. This provides a target range and saves time. Allow the apparatus to cool significantly before the next step.

  • Accurate Determination: Insert a new sample into the cooled apparatus. Heat rapidly to about 15-20°C below the approximate melting point found in the previous step.

  • Slow Heating: Decrease the heating rate to 1-2°C per minute. A slow heating rate is critical for thermal equilibrium between the sample, heating block, and thermometer.

  • Record the Melting Range:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the entire sample has completely transitioned to a liquid.

    • Report the result as a range: "T1 - T2 °C".

  • Repeat for Consistency: Perform at least two careful determinations. The results should be consistent within one degree.

The workflow for this protocol is visualized below.

G start Start prep Prepare Sample (Dry and Powderize) start->prep load Load Capillary Tube (2-3 mm height) prep->load fast_heat Rapid Scan (Determine Approx. MP) load->fast_heat cool Cool Apparatus (>20°C below Approx. MP) fast_heat->cool slow_heat Heat Slowly (1-2°C / min) cool->slow_heat observe Observe and Record Melting Range (T1-T2) slow_heat->observe end End observe->end

Caption: Experimental workflow for melting point determination.

Boiling Point Determination

For novel compounds synthesized on a research scale, material is often limited. Therefore, micro or mini-scale boiling point determination methods are preferable to a full-scale distillation.[8]

Microscale Method (Thiele Tube or Melting Point Apparatus): This method is highly accurate for small sample volumes (0.2-0.5 mL).[8] It relies on determining the temperature at which the vapor pressure of the liquid equals the applied (atmospheric) pressure.

Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end, to be used as a bell)

  • Thermometer

  • Thiele tube with high-boiling mineral oil, or a melting point apparatus.

  • Rubber band or wire to attach the test tube to the thermometer.

Protocol:

  • Assembly: Add approximately 0.5 mL of the liquid sample to the small test tube. Place a capillary tube into the test tube with its open end down, creating an inverted "bell".

  • Mounting: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Heating:

    • Thiele Tube: Immerse the assembly in the Thiele tube, ensuring the oil level is above the top of the sample but below the opening of the test tube. Heat the side arm of the Thiele tube gently.[9]

    • Melting Point Apparatus: Insert the assembly into the heating block.

  • Observation: As the liquid heats, air trapped in the inverted capillary will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary bell.[10]

  • Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The stream of bubbles will slow down and stop. The exact boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. This is the point where the external pressure overcomes the vapor pressure of the liquid.

  • Pressure Correction: Record the atmospheric pressure at the time of the experiment. If it is not 760 mmHg (1 atm), the observed boiling point can be corrected using a pressure nomograph or standard correction formulas.

The workflow for this precise micro-method is as follows.

G start Start assemble Assemble Apparatus (Sample + Inverted Capillary) start->assemble heat Heat Sample Gently assemble->heat bubbles Observe Rapid, Continuous Stream of Bubbles heat->bubbles heat->bubbles No cool Remove Heat and Allow to Cool Slowly bubbles->cool Yes record Record Temperature when Liquid Enters Capillary cool->record correct Correct for Atmospheric Pressure record->correct end End correct->end

Caption: Workflow for microscale boiling point determination.

Conclusion and Outlook

While the melting and boiling points for Ethyl 4-bromo-5-fluoro-2-methylbenzoate are not currently documented, this guide provides the necessary theoretical and practical framework for any researcher to determine these properties with confidence. The structural analysis suggests the compound is a solid at room temperature with a moderately high melting point and a high boiling point that will likely necessitate vacuum distillation for purification on a larger scale. By following the detailed experimental protocols for melting point and micro boiling point determination, scientists can obtain reliable data crucial for the characterization, purification, and further development of this and other novel chemical intermediates.

References

  • Dearden, J. C. (2003). Quantitative structure-property relationships for prediction of boiling point, vapor pressure, and melting point. Environmental Toxicology and Chemistry, 22(8), 1696-1709. [Link]

  • HSCprep. (2024). Understanding Melting and Boiling Points of Organic Compounds. HSCprep Chemistry.[Link]

  • University of Calgary. (n.d.). Melting point determination. chem.ucalgary.ca.[Link]

  • Chemistry LibreTexts. (2022). 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). [Link]

  • Clarion University. (n.d.). Determination of Melting Point. Clarion University Science in Motion.[Link]

  • Westlab Canada. (2023). Measuring the Melting Point. Westlab.ca.[Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. byjus.com.[Link]

  • StudySmarter. (2024). Understanding Melting and Boiling Points: The Foundations of Material Characterization. studysmarter.us.[Link]

  • Chemistry Steps. (n.d.). Boiling Point and Melting Point in Organic Chemistry. chemistrysteps.com.[Link]

  • Chemistry LibreTexts. (2022). Intermolecular Forces and Relative Boiling Points (bp). [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. chem.ucalgary.ca.[Link]

  • Chemconnections. (n.d.). Boiling Point Determination. chemconnections.org.[Link]

  • The Chymist. (n.d.). Micro Boiling Point Determination. chymist.com.[Link]

  • Chemtips. (2013). How to Determine Boiling Points on the Microscale. wordpress.com.[Link]

Sources

Methodological & Application

Synthesis of Ethyl 4-bromo-5-fluoro-2-methylbenzoate from 4-bromo-5-fluoro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthesis of Ethyl 4-bromo-5-fluoro-2-methylbenzoate from 4-bromo-5-fluoro-2-methylbenzoic acid . This transformation is a critical step in the generation of scaffolds for kinase inhibitors and agrochemicals, where the ester serves as a protecting group or a precursor for heterocycle formation.

Key Technical Challenge: The substrate possesses a methyl group at the ortho position (C2). This creates significant steric hindrance around the carboxylic acid, rendering standard acid-catalyzed Fischer esterification kinetics sluggish and prone to incomplete conversion.

Recommended Strategy: To overcome the "ortho-effect," this guide prioritizes the Acyl Chloride Method via Thionyl Chloride (SOCl₂) . This pathway activates the carboxylate into a highly reactive species, driving the reaction to completion despite steric bulk. A secondary, mild Alkylation Method is provided for small-scale medicinal chemistry applications.

Retrosynthetic Analysis & Strategy

The synthesis relies on activating the carbonyl carbon to facilitate nucleophilic attack by ethanol.

Retrosynthesis Product Target: Ethyl 4-bromo-5-fluoro-2-methylbenzoate Intermediate Intermediate: Acid Chloride (Highly Reactive) Product->Intermediate Ethanolysis (EtOH, Base) StartingMaterial Start: 4-bromo-5-fluoro-2-methylbenzoic acid Intermediate->StartingMaterial Activation (SOCl2, cat. DMF)

Figure 1: Retrosynthetic disconnection showing the activation strategy required to overcome steric hindrance.

Method A: The Acid Chloride Route (Scalable Standard)

This is the preferred method for scales ranging from grams to kilograms. It ensures >95% conversion by converting the poor leaving group (-OH) into an excellent one (-Cl).

Reaction Mechanism[1]
  • Activation: The carboxylic acid reacts with thionyl chloride (

    
    ) to form an unstable chlorosulfite intermediate.
    
  • Vilsmeier-Haack Catalysis: Catalytic DMF forms a reactive chloroiminium species, accelerating the formation of the acid chloride.

  • Esterification: The acid chloride reacts rapidly with ethanol. Pyridine or Triethylamine is used to scavenge the HCl byproduct, driving the equilibrium forward.

Reagents & Materials
ReagentEquiv.[1][2]Role
4-bromo-5-fluoro-2-methylbenzoic acid 1.0Limiting Reagent
Thionyl Chloride (

)
3.0 - 5.0Activating Agent
DMF (Dimethylformamide) 0.05 (Cat.)Catalyst
Ethanol (Anhydrous) 10.0 (Excess)Nucleophile / Solvent
Triethylamine (

)
2.0Acid Scavenger
Dichloromethane (DCM) SolventReaction Medium
Step-by-Step Protocol
Phase 1: Acid Chloride Formation
  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or

    
     line).
    
  • Charge: Add 4-bromo-5-fluoro-2-methylbenzoic acid (1.0 equiv) and anhydrous DCM (5 mL/g).

  • Activation: Add Thionyl Chloride (3.0 equiv) dropwise at room temperature.

  • Catalysis: Add 2-3 drops of DMF . Caution: Vigorous gas evolution (SO₂/HCl) will occur.[3]

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–3 hours.
    
    • Checkpoint: The reaction is complete when gas evolution ceases and the solid acid dissolves completely.

  • Evaporation: Concentrate the mixture under reduced pressure (Rotavap) to remove DCM and excess

    
    .
    
    • Note: Co-evaporate with dry Toluene (2x) to ensure all traces of thionyl chloride are removed. The residue (Acid Chloride) is usually a yellow/brown oil or low-melting solid.

Phase 2: Esterification
  • Solvation: Redissolve the crude acid chloride residue in anhydrous DCM (5 mL/g) under

    
    .
    
  • Cooling: Cool the solution to

    
     using an ice bath.
    
  • Addition: Add a mixture of Ethanol (5.0 equiv) and Triethylamine (2.0 equiv) dropwise over 15 minutes.

    • Exotherm Control: Maintain internal temperature

      
      .
      
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours.

  • Quench: Pour the mixture into ice-cold water (20 mL/g).

Phase 3: Work-up & Purification
  • Extraction: Extract the aqueous layer with DCM (2x). Combine organic layers.

  • Wash: Wash combined organics with:

    • 10%

      
       (removes unreacted acid).
      
    • 1M HCl (removes residual amine/pyridine).

    • Brine (saturated NaCl).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: If necessary, purify via flash column chromatography (Silica Gel; Hexanes/Ethyl Acetate 95:5).

Method B: Alkylation Route (Mild / MedChem)

This method avoids acidic fumes and is ideal for small-scale synthesis (<1g) or parallel synthesis arrays.

Protocol
  • Dissolution: Dissolve 4-bromo-5-fluoro-2-methylbenzoic acid (1.0 equiv) in anhydrous DMF (10 mL/g).

  • Deprotonation: Add Potassium Carbonate (

    
    )  (2.0 equiv).[2] Stir at RT for 15 minutes.
    
  • Alkylation: Add Ethyl Iodide (EtI) or Ethyl Bromide (1.5 equiv).

  • Heating: Heat to

    
     for 4 hours.
    
  • Work-up: Dilute with Ethyl Acetate, wash extensively with water (3x) to remove DMF, then brine. Dry and concentrate.

Comparative Analysis

FeatureMethod A (Acid Chloride)Method B (Alkylation)
Scale Suitability High (>100g)Low to Medium (<10g)
Reaction Time 4–6 Hours4–12 Hours
Steric Tolerance Excellent (bypasses steric bulk)Good (SN2 is less sensitive to ortho-bulk)
Byproducts Gases (

, HCl) - Easy removal
Inorganic salts - Requires washing
Atom Economy HighLower (uses stoichiometric Iodine/Bromine)

Process Workflow Diagram

Workflow Start Start: Carboxylic Acid Substrate Activation Add SOCl2 + cat. DMF Reflux 2h Start->Activation Evap Evaporate Excess SOCl2 (Critical Step) Activation->Evap Addition Add EtOH + Et3N 0°C -> RT Evap->Addition Quench Quench with Ice Water Extract DCM Addition->Quench Wash Wash: NaHCO3 -> HCl -> Brine Quench->Wash Final Yield: Ethyl Ester (Clear Oil/Solid) Wash->Final

Figure 2: Operational workflow for the Thionyl Chloride esterification method.

Analytical Characterization (Expected)

Upon isolation, the product should be verified using the following parameters. Note: Data is predicted based on the methyl ester analog and substituent effects.

  • Appearance: Clear to pale yellow oil or low-melting solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.6–7.7 (d, 1H, Ar-H, ortho to Br).
      
    • 
       6.9–7.0 (d, 1H, Ar-H, ortho to F).
      
    • 
       4.35 (q, 2H, 
      
      
      
      ).
    • 
       2.55 (s, 3H, 
      
      
      
      ) — Note: Downfield shift due to ortho-carbonyl.
    • 
       1.38 (t, 3H, 
      
      
      
      ).
  • IR (ATR): ~1720

    
     (Ester C=O stretch), ~1100–1200 
    
    
    
    (C-F stretch).

Safety & Hazards

  • Thionyl Chloride (

    
    ):  Extremely corrosive and reacts violently with water to release HCl and 
    
    
    
    . MUST be handled in a fume hood.
  • Ethyl Iodide (EtI): Alkylating agent; potential carcinogen. Avoid skin contact.

  • Pressure: If performing the reaction in a sealed vessel (Method B), ensure pressure rating is sufficient. Method A should always be open to a scrubber/trap.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl₂) and Conversion of Carboxylic Acids to Acid Halides. Link

  • ChemicalBook. (2023). Synthesis of 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester (Analogous Protocol). Link

  • PubChem. (2025).[4] 4-Bromo-2-fluoro-5-methylbenzoic acid (Substrate Data). Link

  • Google Patents. (2004). Process for the preparation of benzoic acid derivatives (US Patent 4851160A). Link

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of Ethyl 4-bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details the optimized protocols for the Suzuki-Miyaura cross-coupling of Ethyl 4-bromo-5-fluoro-2-methylbenzoate . This scaffold is a critical intermediate in the synthesis of modern agrochemicals (e.g., isoxazoline ectoparasiticides like Fluralaner) and fluorinated pharmaceutical building blocks.

The substrate presents a unique combination of electronic and steric features:

  • Electronic Activation: The bromine at the C4 position is electronically activated for oxidative addition by the ortho-fluorine atom (C5) and the para-ester group (C1).

  • Steric Environment: While the C2-methyl group provides steric bulk, it is meta to the reaction site, minimizing direct interference. However, the ortho-fluorine can influence the transmetallation efficiency and the stability of the resulting biaryl bond.

  • Chemo-selectivity: The primary challenge is preserving the ethyl ester functionality against hydrolysis while maintaining sufficient basicity to drive the transmetallation step.

Mechanistic Insight & Catalyst Selection

To ensure high yields, the catalytic cycle must be balanced to favor cross-coupling over dehalogenation or homocoupling.

The Catalytic Cycle

The presence of the electron-withdrawing ester and fluorine substituents makes the oxidative addition of the C-Br bond to Pd(0) rapid. Consequently, the rate-determining step is often transmetallation .

SuzukiMechanism cluster_legend Key Factors Substrate Ethyl 4-bromo-5-fluoro- 2-methylbenzoate OxAdd Oxidative Addition (Ar-Pd(II)-Br) Substrate->OxAdd Fast (Activated by F/Ester) Pd0 Pd(0)L2 (Active Catalyst) Pd0->OxAdd BaseStep Base Activation (Formation of Ar-Pd-OR or Boronate) OxAdd->BaseStep + Base (CO3 2-) TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl Product RedElim->Product Note1 F-substituent accelerates Oxidative Addition Note2 Carbonate base prevents Ester Hydrolysis

Figure 1: Catalytic cycle emphasizing the activation of the aryl bromide by the fluoro- and ester- substituents.[1][2][3][4][5][6]

Catalyst & Ligand Choice
  • Standard (High Throughput): Pd(dppf)Cl₂·DCM . The bidentate ferrocenyl ligand (dppf) provides a large bite angle, stabilizing the Pd(II) intermediate and facilitating reductive elimination. It is robust and air-stable.

  • Challenging Partners (Steric Bulk): Pd₂(dba)₃ + XPhos . If the boronic acid coupling partner is sterically hindered (e.g., ortho-substituted), the bulky, electron-rich Buchwald ligand (XPhos) is required to facilitate transmetallation.

Optimization of Reaction Conditions

The following matrix summarizes the screening of conditions to maximize yield while minimizing ester hydrolysis (Side Reaction A) and protodeboronation (Side Reaction B).

Table 1: Reaction Condition Screening Matrix
ParameterCondition A (Standard)Condition B (Mild)Condition C (Challenging)
Catalyst Pd(dppf)Cl₂ (3 mol%)Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ / XPhos (2 mol%)
Solvent THF / Water (4:1)Toluene / Water (10:1)1,4-Dioxane / Water (4:1)
Base Na₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)K₂CO₃ (3.0 eq)
Temp 65°C - Reflux80°C100°C
Time 4 - 6 Hours12 - 16 Hours2 - 4 Hours
Outcome Preferred. Good balance of rate vs. stability.Slower. Good for very sensitive boronic acids.Highest rate. Risk of ester hydrolysis if not monitored.

Detailed Experimental Protocol

Method A: Standard Protocol (Pd(dppf)Cl₂ / Na₂CO₃)

Recommended for coupling with simple aryl or vinyl boronic acids.

Reagents:
  • Substrate: Ethyl 4-bromo-5-fluoro-2-methylbenzoate (1.0 eq, 261.08 g/mol )

  • Coupling Partner: Aryl/Vinyl Boronic Acid (1.2 – 1.5 eq)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane (0.03 – 0.05 eq)

  • Base: Sodium Carbonate (Na₂CO₃), 2M Aqueous Solution (2.0 – 3.0 eq)

  • Solvent: Tetrahydrofuran (THF) or 1,4-Dioxane (Degassed)

Step-by-Step Procedure:
  • Preparation of Reaction Vessel:

    • Equip a round-bottom flask or reaction vial with a magnetic stir bar and a reflux condenser.

    • Critical: Purge the vessel with Nitrogen (N₂) or Argon for 5 minutes to remove atmospheric oxygen.

  • Charging Solids:

    • Add Ethyl 4-bromo-5-fluoro-2-methylbenzoate (1.0 eq).

    • Add the Boronic Acid partner (1.2 eq).

    • Add Pd(dppf)Cl₂ (3 mol%).

  • Solvent & Base Addition:

    • Add THF (approx. 10 mL per gram of substrate).[4]

    • Add the 2M Na₂CO₃ aqueous solution.

    • Note: The biphasic mixture (Organic/Aqueous) is normal. Efficient stirring is required.

  • Degassing (Essential):

    • Bubble N₂ gas directly into the solvent mixture for 10–15 minutes. Alternatively, perform three "Freeze-Pump-Thaw" cycles if the boronic acid is oxidation-sensitive.

  • Reaction:

    • Heat the mixture to reflux (approx. 66°C for THF, 100°C for Dioxane) .

    • Monitor by TLC or HPLC every hour.

    • Endpoint: Disappearance of the bromide starting material. Typical time: 3–6 hours.

  • Work-Up:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (EtOAc) and Water.

    • Separate the layers.[3][4] Extract the aqueous layer twice with EtOAc.[4]

    • Wash combined organics with Brine (Saturated NaCl).

    • Dry over Anhydrous Sodium Sulfate (Na₂SO₄).[4]

    • Filter and concentrate under reduced pressure.[1][2]

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Typically Hexanes/Ethyl Acetate gradient (0-20% EtOAc).

Workflow Visualization

Workflow Start Start: Weigh Reagents Degas Degas Solvents (N2 Sparge) Start->Degas Heat Reflux (3-6 Hours) Degas->Heat Monitor Monitor (TLC/HPLC) Check for SM Heat->Monitor Monitor->Heat Incomplete Workup Extraction (EtOAc / Brine) Monitor->Workup Complete Purify Flash Chromatography (Silica) Workup->Purify

Figure 2: Operational workflow for the Suzuki coupling protocol.

Troubleshooting & Critical Control Points

  • Issue: Low Conversion.

    • Cause: Catalyst poisoning by O₂ or poor solubility.

    • Fix: Ensure rigorous degassing. Switch solvent to 1,4-Dioxane to achieve higher temperatures (100°C).

  • Issue: Hydrolysis of Ester.

    • Cause: Base is too strong or reaction time too long at high temp.

    • Fix: Switch base from Na₂CO₃ to K₃PO₄ (anhydrous) or Potassium Fluoride (KF). Reduce water content in the solvent system.

  • Issue: De-bromination (Reduction).

    • Cause: Hydride source present or "Pd-H" species formation.

    • Fix: Use fresh solvent (avoid old THF which may contain peroxides). Increase catalyst loading slightly.

References

  • Synthesis of Methyl 4-bromo-5-fluoro-2-methylbenzoate (Analogous Substrate)

    • Patent: CN109553532A.[4] "Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester." (2019).

    • Relevance: Describes the Pd(dppf)
  • General Suzuki Coupling of Deactivated/Steric Aryl Bromides

    • Source: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
    • Relevance: Foundational text for mechanism and base selection.[7]

  • Use of Fluorinated Benzoates in Fluralaner Synthesis

    • Source: "Synthesis and properties of 5-trifluoromethyl-2-formylphenylboronic acid." Eur. J. Inorg.[8] Chem. (2017).[2][8]

    • Relevance: Discusses the stability and reactivity of similar fluorin
  • BenchChem Protocol for Fluorinated Benzophenones

    • Source: BenchChem Application Notes.[9]

    • Relevance: Provides comparative yield data for ortho-fluoro substituted aryl bromides.

Sources

Buchwald-Hartwig amination of Ethyl 4-bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the palladium-catalyzed amination of Ethyl 4-bromo-5-fluoro-2-methylbenzoate . This substrate presents a "trifecta" of synthetic challenges:

  • Steric Hindrance: The ortho-methyl group at C2 impedes metal center coordination.

  • Chemo-lability: The ethyl ester is susceptible to hydrolysis or transesterification under standard strong-base conditions (e.g., NaOtBu).

  • Electronic Complexity: The 5-fluoro substituent activates the C-Br bond but requires precise ligand tuning to prevent dehalogenation side reactions.

This guide moves beyond generic "screenings" to provide a high-probability starting point using Third- and Fourth-Generation Biaryl Phosphine Ligands (BrettPhos/RuPhos) paired with mild carbonate bases to ensure ester integrity.

Strategic Analysis & Mechanistic Rationale

The Steric-Electronic Landscape

The success of this reaction hinges on managing the rate-limiting step (RLS). For electron-deficient aryl halides (activated by the 5-F and ester), Oxidative Addition (OA) is typically fast. However, the Reductive Elimination (RE) of the C-N bond is significantly retarded by the ortho-methyl steric bulk.

  • Ligand Choice: We utilize bulky dialkylbiaryl phosphines. The bulk facilitates RE by relieving steric strain in the crowded Pd(II) intermediate.

    • BrettPhos: Optimal for Primary Amines .

    • RuPhos: Optimal for Secondary Amines .

  • Base Selection: Standard alkoxide bases (NaOtBu) are contraindicated due to the high risk of attacking the ethyl ester. We utilize Cesium Carbonate (Cs₂CO₃) , which acts as a mild, heterogeneous base, preventing ester degradation while sufficiently deprotonating the amine-Pd complex.

Critical Process Parameters (CPPs)
ParameterRecommendationRationale
Catalyst Precursor Pd(OAc)₂ or Pd₂(dba)₃Pd(OAc)₂ is preferred for air-stability; reduced in situ by the ligand/amine.
Ligand Class Dialkylbiaryl PhosphinesRuPhos (secondary amines) or BrettPhos (primary amines) to force reductive elimination.
Base Cs₂CO₃ (anhydrous)Prevents ester hydrolysis/transesterification. Must be finely ground.
Solvent 1,4-Dioxane or TolueneHigh boiling point required (80–100°C) to overcome steric barrier.
Concentration 0.2 – 0.5 MHigher concentration aids the bimolecular steps in the catalytic cycle.

Visualization: The Catalytic Cycle

The following diagram illustrates the specific pathway, highlighting where the ortho-methyl group creates friction and how the ligand overcomes it.

BuchwaldHartwigCycle cluster_legend Key Interaction Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Fast due to 5-F) Pd0->OxAdd + Ar-Br PdII_Ar Pd(II)-Ar(Br) Complex (Sterically Crowded by 2-Me) OxAdd->PdII_Ar AmineCoord Amine Coordination & Base Deprotonation PdII_Ar->AmineCoord + HNR2 / Cs2CO3 PdII_Amido Pd(II)-Amido Complex AmineCoord->PdII_Amido - HBr (as CsBr) RedElim Reductive Elimination (Rate Limiting Step) PdII_Amido->RedElim Ligand Bulk Drives This Product Coupled Product + Regenerated L-Pd(0) RedElim->Product Product->Pd0 Cycle Repeats Note1 The 2-Methyl group (Steric) slows formation of the Amido complex and Reductive Elimination.

Figure 1: Catalytic cycle emphasizing the steric bottleneck at the Reductive Elimination stage, managed by bulky ligands.[1]

Experimental Protocol (Gold Standard)

Objective: Coupling of Ethyl 4-bromo-5-fluoro-2-methylbenzoate (1.0 equiv) with a secondary amine (e.g., Morpholine, 1.2 equiv).

Materials Preparation
  • Substrate: 1.0 mmol (261 mg)

  • Amine: 1.2 mmol[1]

  • Catalyst: Pd(OAc)₂ (2 mol%, 4.5 mg)

  • Ligand: RuPhos (4 mol%, 18.7 mg)

    • Note: If using a primary amine, substitute RuPhos with BrettPhos.

  • Base: Cs₂CO₃ (2.0 equiv, 650 mg) - Must be dried and finely ground.

  • Solvent: Anhydrous 1,4-Dioxane (4 mL, 0.25 M)

Step-by-Step Procedure
  • Inert Setup: Flame-dry a 20 mL resealable reaction vial (or Schlenk tube) equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Charge: Add the aryl bromide, Pd(OAc)₂, RuPhos, and Cs₂CO₃ to the vial.

    • Critical Step: Do not add the amine yet if it is a liquid. If the amine is a solid, add it now.

  • Purge: Cap the vial with a septum and purge with inert gas for 5 minutes.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Activation (Optional but Recommended): Stir the mixture at room temperature for 1-2 minutes. The solution typically turns a reddish-brown as the Pd-Ligand complex forms.

  • Amine Addition: Add the liquid amine via syringe.

  • Reaction: Seal the vial (replace septum with a teflon-lined cap if possible) and heat to 100°C in a heating block. Stir vigorously (800+ RPM) to suspend the heavy Cs₂CO₃.

  • Monitoring: Monitor by HPLC or TLC after 4 hours.

    • Endpoint: Disappearance of aryl bromide.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts.

    • Concentrate the filtrate.

    • Purify via flash chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Optimization Logic

If the "Gold Standard" protocol yields <50%, utilize the following logic tree to diagnose the failure mode.

OptimizationTree Start Low Yield (<50%) CheckSM Is SM remaining? Start->CheckSM CheckEster Is Ester Intact? CheckSM->CheckEster Yes (Conversion Issue) Dehal Protodehalogenation? (Ar-Br -> Ar-H) CheckSM->Dehal No (Side Reactions) Hydrolysis Hydrolysis/Transesterification CheckEster->Hydrolysis No (Ester Gone) CatalystDeath Catalyst Deactivation (Pd Black formation) CheckEster->CatalystDeath Yes (Ester Safe) Soln1 Increase Amine Conc. Switch to BrettPhos Dehal->Soln1 Yes Soln2 Ensure Anhydrous Solvent Switch Base to K3PO4 Hydrolysis->Soln2 Action Soln3 Increase Ligand:Pd Ratio (to 3:1) Purge O2 more thoroughly CatalystDeath->Soln3 Action

Figure 2: Troubleshooting decision tree for common failure modes.

Common Failure Modes
  • Ester Hydrolysis: If the ethyl ester converts to the acid, your solvent was "wet" or the base contained hydroxide impurities. Use fresh anhydrous solvent and store Cs₂CO₃ in a desiccator.

  • No Conversion (Pd Black): If the reaction mixture turns black and mirrors the glass, the ligand failed to stabilize the Pd(0). Increase the Ligand/Pd ratio to 2.5:1 or 3:1.

  • Stalled Reaction: The ortho-methyl group creates significant hindrance. If conversion stops at 60%, add a second portion of catalyst (1 mol%) and ligand (2 mol%) and continue heating.

References

  • Maitro, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination. ACS Omega.

  • Fors, B. P., & Buchwald, S. L. (2008).[3] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines.[4] Journal of the American Chemical Society.[5][6][7] (Introduction of BrettPhos).

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Comprehensive review of ligand selection).

  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating.

Sources

Application Notes and Protocols: A Comprehensive Guide to the Hydrolysis of Ethyl 4-bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-bromo-5-fluoro-2-methylbenzoic acid in Medicinal Chemistry

In the landscape of modern drug discovery, the synthesis of highly functionalized aromatic carboxylic acids is a cornerstone of medicinal chemistry. These molecules often serve as critical building blocks for the generation of complex pharmacophores. Among these, 4-bromo-5-fluoro-2-methylbenzoic acid stands out as a valuable intermediate. Its strategic placement of bromo, fluoro, and methyl substituents on the benzoic acid core allows for diverse downstream chemical modifications, making it a key component in the synthesis of various therapeutic agents. This application note provides a detailed, robust, and scientifically-grounded protocol for the hydrolysis of its ethyl ester precursor, Ethyl 4-bromo-5-fluoro-2-methylbenzoate, to yield the desired carboxylic acid.

The procedure detailed herein is designed for researchers and scientists in the field of drug development, offering not just a step-by-step guide but also a deeper understanding of the chemical principles and practical considerations that ensure a successful and reproducible outcome.

Physicochemical Properties of Reactants and Products

A thorough understanding of the physical and chemical properties of both the starting material and the product is paramount for successful reaction execution, workup, and purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)Boiling Point (°C)
Ethyl 4-bromo-5-fluoro-2-methylbenzoateC₁₀H₁₀BrFO₂261.09Not specifiedNot availableNot available
4-bromo-5-fluoro-2-methylbenzoic acidC₈H₆BrFO₂233.04White to yellow solidNot available302.2 at 760 mmHg

The Chemistry of Saponification: A Mechanistic Overview

The hydrolysis of an ester to a carboxylic acid under basic conditions is known as saponification. This reaction is a cornerstone of organic synthesis and proceeds via a nucleophilic acyl substitution mechanism.[1]

The reaction is initiated by the nucleophilic attack of a hydroxide ion (from a base like LiOH or NaOH) on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of the ethoxide leaving group. The ethoxide, being a strong base, then deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, yielding the carboxylate salt and ethanol. The final step in the workup involves the protonation of the carboxylate salt with a strong acid to furnish the desired carboxylic acid.

G

Experimental Protocol: Hydrolysis of Ethyl 4-bromo-5-fluoro-2-methylbenzoate

This protocol is optimized for the efficient and high-yield conversion of the starting ester to its corresponding carboxylic acid. The choice of lithium hydroxide (LiOH) as the base is strategic; it is known to be effective for the hydrolysis of sterically hindered esters and offers good solubility in mixed aqueous-organic solvent systems.[1]

Materials and Reagents
  • Ethyl 4-bromo-5-fluoro-2-methylbenzoate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 - 3.0 eq)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate, reagent grade

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Step-by-Step Procedure

G

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-bromo-5-fluoro-2-methylbenzoate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and deionized water. The use of a co-solvent like THF is crucial for ensuring the solubility of the aromatic ester in the reaction medium.

  • Addition of Base: To the stirred solution, add lithium hydroxide monohydrate (2.0 - 3.0 eq). Using a slight excess of the base ensures the complete consumption of the starting material.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 60-70 °C) using a heating mantle or an oil bath.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The product, being a carboxylic acid, is significantly more polar than the starting ester. A suitable eluent system for TLC would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1), with a few drops of acetic acid to ensure the carboxylic acid is protonated and moves up the plate. The reaction is typically complete within 2-4 hours.

  • Workup - Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly add 1 M hydrochloric acid to the stirred reaction mixture until the pH is acidic (pH ~2-3), which can be confirmed with pH paper. This step protonates the carboxylate salt, precipitating the desired carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). The organic layers are combined.

  • Washing and Drying: Wash the combined organic layers with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal and Isolation: Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude 4-bromo-5-fluoro-2-methylbenzoic acid.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after an extended reaction time, an additional equivalent of LiOH can be added, and the reaction can be heated for a longer duration. The steric hindrance from the ortho-methyl group can slow down the reaction rate.

  • Emulsion during Extraction: The formation of an emulsion during the ethyl acetate extraction can be broken by the addition of a small amount of brine.

  • Product Purity: The purity of the final product should be assessed by techniques such as ¹H NMR, ¹³C NMR, and melting point determination.

Safety Precautions

  • Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Tetrahydrofuran is flammable and can form peroxides upon standing. Use from a freshly opened container or test for peroxides before use.

  • Hydrochloric acid is corrosive and should be handled with care.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the hydrolysis of Ethyl 4-bromo-5-fluoro-2-methylbenzoate to the corresponding carboxylic acid. By understanding the underlying chemical principles and adhering to the detailed procedural steps, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs.

References

  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-5-fluoro-2-methylbenzoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Ethyl 4-(magnesiobromo)-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for the Preparation of a Highly Functionalized Grignard Reagent for Advanced Synthesis

Introduction: The Challenge of Functional Group Tolerance

Grignard reagents are cornerstones of synthetic organic chemistry, providing a powerful method for carbon-carbon bond formation.[1] Their utility in the synthesis of complex molecules, particularly in drug development, is often hampered by their high reactivity, which leads to poor tolerance for common functional groups such as esters, nitriles, and ketones.[2] The target molecule, Ethyl 4-bromo-5-fluoro-2-methylbenzoate, presents a classic challenge: the presence of an electrophilic ester group on the same aromatic ring as the halogen destined for magnesiation.

Under classical Grignard formation conditions—the direct reaction of an organic halide with magnesium metal—the newly formed organomagnesium species is a potent nucleophile.[3][4] It will readily attack the ester of a neighboring molecule (starting material or another Grignard molecule), leading to a cascade of side reactions, primarily forming tertiary alcohols and ketone intermediates, which severely diminishes the yield of the desired reagent.[5][6][7] This application note provides a detailed guide for researchers to successfully navigate this challenge, presenting two advanced protocols for the preparation of Ethyl 4-(magnesiobromo)-5-fluoro-2-methylbenzoate, a valuable building block for further functionalization.

Strategic Approaches to Preserving the Ester Moiety

To circumvent the inherent reactivity of the Grignard reagent towards the ester, the reaction conditions must be carefully controlled to favor the formation of the organometallic over intermolecular side reactions. Two primary strategies have proven effective for such sensitive substrates:

  • Low-Temperature Oxidative Addition: This method relies on increasing the reactivity of the magnesium metal itself, allowing the oxidative addition to occur at temperatures low enough to suppress the nucleophilic attack on the ester. By using highly activated magnesium, such as Rieke Magnesium, the reaction can proceed rapidly at temperatures as low as -78 °C.[8][9] At this temperature, the functionalized Grignard reagent is stable for a limited time, allowing for subsequent in-situ reactions with electrophiles.[8]

  • Halogen-Magnesium Exchange: This has become the method of choice for preparing highly functionalized organomagnesium reagents.[10][11] Instead of direct insertion of magnesium, the aryl bromide is treated with a pre-formed, soluble Grignard reagent, typically isopropylmagnesium chloride (i-PrMgCl).[11][12] The exchange equilibrium favors the formation of the more stable aryl Grignard. The addition of lithium chloride (LiCl) to form i-PrMgCl·LiCl ("Turbo-Grignard") dramatically accelerates the exchange rate, allowing the reaction to proceed quickly at low temperatures where the ester group is tolerated.[13]

This guide will focus on providing a detailed protocol for the Halogen-Magnesium Exchange method due to its broader applicability and reliability.

Mechanistic Considerations

Understanding the underlying mechanisms is crucial for troubleshooting and optimizing the synthesis.

Classical Grignard Formation: A Surface Radical Mechanism

The traditional formation of a Grignard reagent is a heterogeneous reaction occurring on the surface of the magnesium metal. It is believed to proceed through a single-electron transfer (SET) from the magnesium to the organic halide, generating a radical anion that fragments into an organic radical and a halide ion.[14] This process is inhibited by a passivating layer of magnesium oxide (MgO) on the metal surface, which necessitates an activation step.[15][16]

Halogen-Magnesium Exchange: A Homogeneous Solution

The Br/Mg exchange reaction is a homogeneous process that circumvents the issues of metal surface passivation and initiation. The reaction is driven by the relative stability of the organomagnesium species. The equilibrium favors the formation of the Grignard reagent derived from the more acidic hydrocarbon (sp2-hybridized aryl C-H vs. sp3-hybridized isopropyl C-H). The presence of electron-withdrawing groups on the aromatic ring, such as the fluoro and ester groups in the target substrate, accelerates the rate of exchange.[11][12]

sub Ethyl 4-bromo-5-fluoro-2-methylbenzoate prod Ethyl 4-(magnesiobromo)-5-fluoro-2-methylbenzoate sub->prod Br/Mg Exchange iprmgcl i-PrMgCl·LiCl iprmgcl->prod iprbr i-PrBr prod->iprbr Byproduct

Caption: Halogen-Magnesium exchange reaction pathway.

Experimental Protocols

Critical Prerequisite: All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., dry Argon or Nitrogen). All glassware must be flame-dried or oven-dried immediately before use, and solvents must be anhydrous.[1][17]

Protocol: Halogen-Magnesium Exchange using i-PrMgCl·LiCl (Recommended)

This protocol is adapted from methodologies developed by Knochel and coworkers for the preparation of functionalized Grignard reagents.[13]

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsKey Properties
Ethyl 4-bromo-5-fluoro-2-methylbenzoate261.1010.01.0Substrate
i-PrMgCl·LiCl (1.3 M in THF)-11.01.1Exchange Reagent
Anhydrous Tetrahydrofuran (THF)72.11--Solvent, stabilized with BHT
Electrophile (e.g., Benzaldehyde)106.1212.01.2For in-situ quenching and yield determination
Saturated aqueous NH₄Cl solution---Quenching agent
Diethyl ether or Ethyl acetate---Extraction solvent
Anhydrous MgSO₄ or Na₂SO₄---Drying agent

Step-by-Step Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Reagent Preparation: Dissolve Ethyl 4-bromo-5-fluoro-2-methylbenzoate (10.0 mmol, 2.61 g) in anhydrous THF (20 mL) in the reaction flask.

  • Cooling: Cool the solution to -15 °C using an appropriate cooling bath (e.g., a salt-ice bath or a cryocooler).

  • Addition of Exchange Reagent: Slowly add the solution of i-PrMgCl·LiCl (1.1 eq, 11.0 mmol, 8.5 mL of 1.3 M solution) dropwise via syringe over 20-30 minutes. Monitor the internal temperature to ensure it does not rise above -10 °C.

  • Reaction Monitoring: Stir the reaction mixture at -15 °C for 1.5 hours. The formation of the Grignard reagent can be monitored by taking a small aliquot, quenching it with I₂, and analyzing by GC-MS to observe the formation of the corresponding iodo-benzoate.

  • In-situ Quenching (for characterization): The newly formed Grignard reagent is now ready for use. To confirm its formation and estimate the yield, cool the mixture to -20 °C and slowly add an electrophile, such as benzaldehyde (1.2 eq, 12.0 mmol, 1.22 mL).

  • Workup: After the addition of the electrophile, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification (e.g., by flash column chromatography).

sub 1. Dissolve Aryl Bromide in Anhydrous THF cool 2. Cool to -15 °C (Inert Atmosphere) sub->cool add 3. Add i-PrMgCl·LiCl (Dropwise, < -10 °C) cool->add react 4. Stir for 1.5 h at -15 °C (Grignard Formation) add->react quench 5. Add Electrophile (e.g., Benzaldehyde) react->quench workup 6. Aqueous Workup (Sat. NH4Cl) quench->workup extract 7. Extract & Purify workup->extract

Caption: Experimental workflow for Halogen-Magnesium Exchange.

Potential Side Reactions and Mitigation

The primary side reaction is the nucleophilic attack of the formed Grignard reagent on the ester of another molecule. Performing the reaction at low temperatures significantly mitigates this pathway, as the Br/Mg exchange has a lower activation energy than the nucleophilic addition to the ester.

cluster_side_reaction Side Reaction Pathway (Minimized at Low Temp) ArMgBr Ar-MgBr (Desired Reagent) DesiredProduct Ar-E (Desired Product) ArMgBr->DesiredProduct Reaction with Electrophile KetoneInt Ketone Intermediate ArMgBr->KetoneInt 1. Attack on Ester ArBr Ar-Br (Starting Material) Electrophile Electrophile (E+) SideProduct Tertiary Alcohol Side Product KetoneInt->SideProduct 2. Second Attack by Ar-MgBr

Caption: Desired reaction pathway vs. intermolecular side reaction.

Titration of the Grignard Reagent

Before use in a subsequent step, it is crucial to determine the exact concentration of the prepared Grignard reagent. A common method involves titration with a known amount of iodine (I₂) in THF until the iodine color persists.[17]

  • Accurately weigh approximately 0.1 g of iodine into a dry, inert-gas-flushed flask.

  • Dissolve the iodine in 2-3 mL of anhydrous THF.

  • Slowly add the prepared Grignard solution via syringe until the characteristic brown/violet color of iodine disappears.

  • The moles of Grignard reagent are equal to the moles of I₂ consumed (1:1 stoichiometry).

Conclusion

The preparation of Grignard reagents from substrates bearing sensitive functional groups like esters is a non-trivial but achievable task. By moving beyond classical methods and employing advanced techniques such as the low-temperature halogen-magnesium exchange with i-PrMgCl·LiCl, researchers can efficiently generate valuable, highly functionalized organometallic intermediates. The protocol detailed herein provides a reliable pathway to Ethyl 4-(magnesiobromo)-5-fluoro-2-methylbenzoate, opening avenues for its use in complex molecular synthesis and cross-coupling reactions, such as the Kumada coupling, for the construction of novel chemical entities.[18][19]

References

  • Lohre, C., et al. (2021). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. Available at: [Link]

  • Ghaffari, B., et al. (2009). Functional group tolerant Kumada-Corriu-Tamao coupling of nonactivated alkyl halides with aryl and heteroaryl nucleophiles: catalysis by a nickel pincer complex permits the coupling of functionalized Grignard reagents. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Activation of Grignard reagent. Available at: [Link]

  • Knochel, P., et al. (2003). Highly functionalized organomagnesium reagents prepared through halogen-metal exchange. Angewandte Chemie International Edition. Available at: [Link]

  • Garcı́a-Álvarez, R., et al. (2012). Radical Catalysis of Kumada Cross-Coupling Reactions Using Functionalized Grignard Reagents. Angewandte Chemie International Edition. Available at: [Link]

  • Request PDF. (n.d.). Functionalized Grignard Reagents in Kumada Cross-Coupling Reactions. Available at: [Link]

  • Scribd. (n.d.). Magnesium-Halogen Exchange Methods. Available at: [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. Available at: [Link]

  • Ghaffari, B., et al. (2009). Functional Group Tolerant Kumada−Corriu−Tamao Coupling of Nonactivated Alkyl Halides with Aryl and Heteroaryl Nucleophiles: Catalysis by a Nickel Pincer Complex Permits the Coupling of Functionalized Grignard Reagents. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? Available at: [Link]

  • Myers, A. G. Research Group, Harvard University. (n.d.). Magnesium-Halogen Exchange. Available at: [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). Grignard Reaction. Available at: [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Barl, N. M., et al. (2014). THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS. HETEROCYCLES. Available at: [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Available at: [Link]

  • LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters. Available at: [Link]

  • Reddit. (2018). Use of iodine in making Grignard reagent? Available at: [Link]

  • Rylander, P. N., & Nevitt, T. D. (1960). U.S. Patent No. 2,952,596. U.S. Patent and Trademark Office.
  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. Available at: [Link]

  • Lee, J.-s., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry. Available at: [Link]

  • Reddit. (2024). How does iodine ACTUALLY activate a Grignard? Available at: [Link]

  • YouTube. (2019). making Grignard reagents. Available at: [Link]

  • ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Available at: [Link]

  • University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. Available at: [Link]

  • Vapourtec. (2019). Organomagnesiums On-demand. Available at: [Link]

  • LibreTexts Chemistry. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]

  • Ursinus Digital Commons. (1937). The Grignard Reagents: Their Preparation. Available at: [Link]

  • Wikipedia. (n.d.). Grignard reaction. Available at: [Link]

  • Wikipedia. (n.d.). Grignard reagent. Available at: [Link]

  • LibreTexts Chemistry. (2023). Grignard Reagents. Available at: [Link]

  • Bartleby. (n.d.). Grignard Limiting Reagent Using Bromobenzene. Available at: [Link]

  • Berton, M., et al. (2020). Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel-Hauser amides, and magnesium alkoxides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Preparation of an aromatic Grignard reagent. Available at: [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Available at: [Link]

  • University of Calgary. (n.d.). Ch23: Aryl Grignards. Available at: [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Available at: [Link]

  • KIT. (n.d.). Suitability of Carbazolyl Hauser and Turbo-Hauser Bases as Magnesium-Based Electrolytes. Available at: [Link]

  • Beilstein Journals. (2020). Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides. Available at: [Link]

Sources

Application Notes and Protocols for Halogen-Lithium Exchange of Ethyl 4-bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on performing halogen-lithium exchange reactions on Ethyl 4-bromo-5-fluoro-2-methylbenzoate. This document delves into the mechanistic rationale behind protocol design, offers detailed step-by-step procedures, and addresses potential challenges and troubleshooting strategies.

Introduction: Strategic Considerations for the Synthesis of Functionalized Benzoates

The halogen-lithium exchange reaction is a powerful and widely utilized transformation in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] This reaction allows for the regioselective generation of a potent aryllithium nucleophile from an aryl halide, which can then be trapped with a variety of electrophiles. The substrate, Ethyl 4-bromo-5-fluoro-2-methylbenzoate, presents a valuable scaffold in medicinal chemistry and materials science. The strategic placement of the bromine atom at the 4-position, flanked by a fluorine and a methyl group, along with the presence of an ethyl ester, necessitates careful consideration of reaction conditions to achieve selective halogen-lithium exchange while preserving the integrity of the ester functionality.

This guide will explore two primary protocols utilizing n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi), two commonly employed organolithium reagents with distinct reactivity profiles.[3][4][5] We will also discuss the potential for a competing reaction, ortho-directed metalation, and how the choice of reagents and conditions can be tailored to favor the desired halogen-lithium exchange pathway.

Mechanistic Insights and Reagent Selection

The halogen-lithium exchange is a kinetically controlled process that proceeds through a reversible equilibrium.[4][6] The general trend for the rate of exchange is I > Br > Cl, with aryl fluorides being largely unreactive.[2][7] For aryl bromides, the equilibrium strongly favors the formation of the more stable aryllithium species.

Diagram: Halogen-Lithium Exchange Mechanism

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products A Ethyl 4-bromo-5-fluoro-2-methylbenzoate TS Ate-Complex Intermediate A->TS Coordination B Organolithium (R-Li) B->TS C Aryllithium Intermediate TS->C Exchange D Alkyl Bromide (R-Br) TS->D

Caption: Generalized mechanism of halogen-lithium exchange.

Choice of Organolithium Reagent: n-BuLi vs. t-BuLi

The selection between n-BuLi and t-BuLi is critical and depends on the desired balance between basicity and nucleophilicity.

  • n-Butyllithium (n-BuLi): A strong base and a potent nucleophile. While effective for halogen-lithium exchange, its nucleophilic character poses a risk of addition to the electrophilic carbonyl of the ethyl ester, a known side reaction with organolithium reagents.[1]

  • tert-Butyllithium (t-BuLi): A significantly stronger base than n-BuLi due to the positive inductive effect of the three methyl groups.[5] Its bulky nature renders it less nucleophilic, which can be advantageous in minimizing attack at the ester.[3][4] However, its higher reactivity can sometimes lead to undesired deprotonation of even weakly acidic protons.[8]

The Role of the Solvent and Temperature

Ethereal solvents such as tetrahydrofuran (THF) and diethyl ether (Et₂O) are essential for solvating the lithium cation and breaking down the organolithium aggregates, thereby increasing reactivity.[9]

Extremely low temperatures, typically between -78 °C and -100 °C, are crucial for several reasons:

  • Suppressing Side Reactions: The rate of nucleophilic attack on the ester is significantly reduced at these temperatures.[10]

  • Enhancing Selectivity: Low temperatures favor the kinetically controlled halogen-lithium exchange over thermodynamically driven processes like ortho-lithiation.

  • Stabilizing the Aryllithium Intermediate: The generated aryllithium species is highly reactive and can be unstable at higher temperatures.

Experimental Protocols

Safety First: Organolithium reagents are pyrophoric and react violently with water and air.[11][12] All manipulations must be conducted under an inert atmosphere (argon or nitrogen) using anhydrous solvents and proper personal protective equipment (flame-retardant lab coat, safety glasses, and appropriate gloves).

Protocol 1: Halogen-Lithium Exchange using n-Butyllithium

This protocol is a standard approach, balancing reactivity with reagent availability. Careful temperature control is paramount to minimize ester attack.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Ethyl 4-bromo-5-fluoro-2-methylbenzoate261.092.61 g10.01.0
n-Butyllithium (2.5 M in hexanes)64.064.4 mL11.01.1
Anhydrous Tetrahydrofuran (THF)72.1150 mL--
Electrophile (e.g., N,N-Dimethylformamide, DMF)73.091.1 mL15.01.5
Saturated Aqueous Ammonium Chloride (NH₄Cl)-50 mL--

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add Ethyl 4-bromo-5-fluoro-2-methylbenzoate (2.61 g, 10.0 mmol).

  • Dissolve the substrate in anhydrous THF (50 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes. The formation of the aryllithium is typically rapid.[2]

  • Slowly add the chosen electrophile (e.g., DMF, 1.1 mL, 15.0 mmol) dropwise, maintaining the temperature at -78 °C.

  • After the addition of the electrophile, stir the reaction at -78 °C for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL) at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram: Experimental Workflow

G Start Dissolve Substrate in Anhydrous THF Cool Cool to -78 °C Start->Cool Add_BuLi Slowly Add Organolithium Reagent Cool->Add_BuLi Stir_1 Stir at -78 °C for 30 min Add_BuLi->Stir_1 Add_E Add Electrophile at -78 °C Stir_1->Add_E Stir_2 Stir at -78 °C for 1 hr Add_E->Stir_2 Quench Quench with Sat. aq. NH4Cl Stir_2->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Purification Workup->Purify

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of Ethyl 4-bromo-5-fluoro-2-methylbenzoate. As a key intermediate in various pharmaceutical and agrochemical research endeavors, achieving a high yield and purity of this compound is often critical. This guide is structured to address common challenges encountered during its synthesis, offering practical, evidence-based solutions.

I. Synthetic Overview

The synthesis of Ethyl 4-bromo-5-fluoro-2-methylbenzoate can be approached through several synthetic routes. A common and effective method involves a multi-step process starting from a substituted aniline, proceeding through a Sandmeyer reaction, followed by esterification. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product.

A 2-Amino-4-bromo-5-fluorotoluene B Benzenediazonium salt intermediate A->B Diazotization (NaNO2, HBr, 0-5 °C) C 4-Bromo-5-fluoro-2-methylbenzonitrile B->C Sandmeyer Reaction (CuCN) D 4-Bromo-5-fluoro-2-methylbenzoic acid C->D Hydrolysis (H2SO4, H2O) E Ethyl 4-bromo-5-fluoro-2-methylbenzoate D->E Fischer Esterification (Ethanol, H2SO4) A Low Yield in Sandmeyer Reaction B Incomplete Diazotization? A->B C Decomposition of Diazonium Salt? A->C D Inefficient Substitution? A->D E Check Temperature (0-5°C) Check Acidity (HBr) Slow NaNO2 Addition Test for Excess HNO2 B->E F Maintain 0-5°C Use Immediately C->F G Check CuCN Quality Slow Addition to CuCN D->G

Caption: Troubleshooting workflow for low Sandmeyer reaction yield.

Issue 2: Incomplete Esterification and Low Product Yield

Question: The Fischer esterification of 4-bromo-5-fluoro-2-methylbenzoic acid with ethanol is not going to completion, resulting in a low yield of the desired ethyl ester. How can I improve the conversion?

Answer: The Fischer esterification is a reversible reaction, and its equilibrium nature is a common reason for incomplete conversion. [1][2]The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials. [1] Strategies to Drive the Reaction to Completion:

  • Use of Excess Alcohol: A straightforward and effective method to shift the equilibrium towards the product is to use a large excess of the alcohol (ethanol in this case), which can also serve as the solvent. [1][3]One study demonstrated that increasing the alcohol from an equimolar amount to a 10-fold excess significantly increased the ester yield. [3]

  • Removal of Water: Actively removing water as it is formed is a highly effective way to drive the reaction to completion.

    • Dean-Stark Apparatus: A Dean-Stark trap can be used with a solvent that forms an azeotrope with water, such as toluene. The azeotrope distills, and upon condensation, the water separates and is collected in the trap, while the solvent returns to the reaction flask. [3]

  • Sufficient Catalyst: Ensure an adequate amount of a strong acid catalyst, such as concentrated sulfuric acid, is used. [1][4]The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Anhydrous Conditions: It is crucial to start the reaction with anhydrous reagents and properly dried glassware to minimize the initial presence of water. [1]

  • Reaction Time and Temperature: Ensure the reaction is refluxed at an appropriate temperature and for a sufficient duration to reach equilibrium. [1][4]Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

ParameterRecommendationRationale
Ethanol Use as solvent (large excess)Shifts equilibrium towards product formation. [1][3]
Catalyst Concentrated H₂SO₄Protonates the carboxylic acid, increasing its reactivity. [4]
Water Removal Dean-Stark trap (optional)Removes a byproduct, driving the reaction to completion. [3]
Temperature RefluxProvides the necessary activation energy for the reaction. [4]
Monitoring TLCTo determine when the reaction has reached completion.
Issue 3: Formation of Brominated Impurities

Question: During the synthesis, I am observing the formation of di- and poly-brominated side products. How can I minimize these impurities?

Answer: The formation of multiple brominated products is a common issue in electrophilic aromatic substitution reactions, especially when the aromatic ring is activated. [5] Minimizing Polybromination:

  • Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a significant excess of bromine should be avoided.

  • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the bromination reaction.

  • Choice of Brominating Agent: Depending on the specific step where bromination is occurring, consider using a milder brominating agent than elemental bromine, such as N-bromosuccinimide (NBS), which can offer better control and selectivity. [6]* Catalyst: The choice and amount of Lewis acid catalyst (e.g., FeBr₃) can influence the reactivity and selectivity of the bromination. [7]Fine-tuning the catalyst loading may be necessary.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the copper(I) salt in the Sandmeyer reaction?

A1: The copper(I) salt acts as a catalyst in the Sandmeyer reaction. The currently accepted mechanism involves a single electron transfer from the copper(I) species to the diazonium salt, which leads to the formation of an aryl radical and the evolution of nitrogen gas. This aryl radical then abstracts a halogen or cyanide from the copper(II) species, regenerating the copper(I) catalyst. [8][9] Q2: Are there alternative methods to the Sandmeyer reaction for introducing the bromo group?

A2: Yes, while the Sandmeyer reaction is a classic and widely used method, other transformations can achieve this. For instance, if a suitable precursor is available, a direct bromination of the aromatic ring can be performed. However, this may lead to issues with regioselectivity. [7][10]More modern methods involving palladium catalysis have also been developed for the conversion of aryl amines to aryl halides. [9] Q3: What are the key safety precautions to consider during the diazotization step?

A3: Diazonium salts can be explosive when isolated in a dry state. [11]Therefore, it is crucial to keep them in solution and at a low temperature (0-5°C). [12][11]The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Q4: How can I effectively purify the final product, Ethyl 4-bromo-5-fluoro-2-methylbenzoate?

A4: After the workup, which typically involves washing with a dilute acid, a base, and brine, the crude product can be purified by flash column chromatography on silica gel. [13]An appropriate eluent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the desired product from any remaining starting materials or byproducts. [13]Distillation under reduced pressure is another potential purification method if the product is a liquid and thermally stable. [14] Q5: Can I use a different alcohol for the esterification?

A5: Yes, the Fischer esterification is a general method that can be used with various alcohols. For example, using methanol would produce the corresponding methyl ester. [15]The reaction conditions would be similar, although the reflux temperature and reaction time might need to be adjusted based on the boiling point of the alcohol used.

IV. Experimental Protocols

Protocol 1: Diazotization and Sandmeyer Reaction
  • Dissolve the starting aniline (e.g., 2-amino-4-bromo-5-fluorotoluene) in aqueous hydrobromic acid.

  • Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring. [12]3. Prepare a solution of sodium nitrite in deionized water and cool it in the ice bath.

  • Add the cold sodium nitrite solution dropwise to the stirred aniline salt suspension, ensuring the temperature remains between 0 and 5°C. [12][16]5. In a separate flask, prepare a solution or suspension of copper(I) cyanide in an appropriate solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. [12]Vigorous evolution of nitrogen gas should be observed. [12]7. Allow the reaction to stir at room temperature or with gentle heating until the evolution of nitrogen ceases.

  • Proceed with the workup, which typically involves extraction with an organic solvent, followed by washing to remove impurities.

Protocol 2: Fischer Esterification
  • Combine the 4-bromo-5-fluoro-2-methylbenzoic acid and a large excess of ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Equip the flask with a reflux condenser and heat the mixture to reflux. [6]4. Maintain reflux for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid with a saturated solution of sodium bicarbonate. [6]7. Extract the product with an organic solvent such as ethyl acetate. [6]8. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude ethyl ester.

  • Purify the crude product by column chromatography or distillation.

V. References

  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters - Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 8). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. Retrieved from [Link]

  • ACS Publications. (2018, January 25). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Retrieved from [Link]

  • PMC. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • ACS Publications. (2004, October 26). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]

  • Quora. (2019, April 7). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Retrieved from

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Scribd. (2019, July 25). Sandmeyer Reaction Overview and Mechanism. Retrieved from [Link]

  • ResearchGate. (2019, February 16). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate? Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. Retrieved from

  • University of Massachusetts. (2007, February 6). Chem318 Electrophilic Aromatic Substitution 02/06/07 Bromination of Toluene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoro-5-methylbenzoic acid. Retrieved from [Link]

  • SlideServe. (2010, December 29). Electrophilic Aromatic Substitution (Bromination of Toluene). Retrieved from [Link]

  • Journal of Applied Pharmaceutical Sciences and Research. (2021). Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Retrieved from [Link]

  • Zenodo. (1914). CLXXVIII.-The Chlorination and Bromination of Substituted Toluenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Anthracene. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Methyl 4-Bromo-5-fluoro-2-methylbenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Retrieved from

  • Organic Syntheses. (n.d.). ethyl 4-methylbenzoate. Retrieved from [Link]

  • Technical Disclosure Commons. (2022, July 13). Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino). Retrieved from https://www.tdcommons.org/dpubs_series/5268

  • Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 4-bromo-5-fluoro-2-methylbenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of Ethyl 4-bromo-5-fluoro-2-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the challenges of purifying this specific halogenated aromatic ester. Our approach is rooted in a deep understanding of chromatographic principles and practical laboratory experience to ensure you can achieve high purity and yield.

I. Foundational Principles: Why Column Chromatography for this Compound?

Ethyl 4-bromo-5-fluoro-2-methylbenzoate, a moderately polar compound, is an intermediate in various synthetic pathways. Its purification often involves removing starting materials, by-products, and isomers. Column chromatography is the method of choice due to its versatility in separating compounds based on subtle differences in their polarity and interaction with the stationary phase. The selection of an appropriate stationary and mobile phase is critical for a successful separation.[1]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the column chromatography of Ethyl 4-bromo-5-fluoro-2-methylbenzoate and similar compounds, presented in a question-and-answer format.

Q1: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A1: This indicates your compound is very polar or is interacting strongly with the acidic silica gel. While Ethyl 4-bromo-5-fluoro-2-methylbenzoate is not expected to be extremely polar, impurities could be. For very polar compounds, consider a more polar solvent system. A common strategy is to add a small percentage of methanol to your mobile phase (e.g., 1-5% methanol in dichloromethane).[2][3] However, be aware that methanol can sometimes cause issues with silica gel. An alternative for basic compounds is to add a small amount of triethylamine (0.1-1%) to the eluent to neutralize acidic sites on the silica.[3]

Q2: I'm seeing poor separation between my product and an impurity, although they have distinct Rf values on the TLC plate. What's going wrong?

A2: Several factors could be at play:

  • Column Overloading: Loading too much crude material onto the column is a common mistake that leads to broad, overlapping bands. As a general rule, use 20-40 g of silica gel for every 1 g of crude material.

  • Improper Column Packing: An unevenly packed column will have channels, leading to a non-uniform solvent front and poor separation. Ensure your silica gel slurry is homogeneous and free of air bubbles before and during packing.[4]

  • Compound Degradation: Your compound or the impurity might be degrading on the silica gel, creating a continuous stream of a new compound that co-elutes with your product. You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have formed.

Q3: My product is coming off the column, but the fractions are not pure and show significant tailing. How can I improve this?

A3: Tailing is often caused by strong interactions between your compound and the stationary phase.

  • Increase Eluent Polarity: Once your compound starts eluting, you can gradually increase the polarity of your mobile phase to accelerate its movement and reduce tailing. For instance, if you are using a 9:1 hexane:ethyl acetate mixture, you can switch to an 8:2 or 7:3 mixture.

  • Solvent Choice: The choice of solvent can influence tailing. Sometimes, switching from ethyl acetate to a different moderately polar solvent like dichloromethane (in combination with hexane) can alter the interactions and improve peak shape.

  • Acid/Base Additives: If your compound has basic or acidic functionalities, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve peak shape by mitigating interactions with the silica gel.

Q4: I ran my column, but I can't find my compound in any of the fractions. What happened?

A4: There are a few possibilities:

  • Compound Degradation: The compound may have completely decomposed on the column. Testing for silica stability beforehand is crucial.

  • Eluted in the Solvent Front: If your initial solvent system was too polar, your compound might have eluted very quickly with the solvent front. Always collect the first fractions and check them by TLC.

  • Still on the Column: If your solvent system is not polar enough, your compound may still be adsorbed at the top of the column. Try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) to see if you can recover it.

Q5: Can the fluorine atom in my compound cause issues with silica gel?

A5: While silica gel is generally suitable for the purification of many fluorinated compounds, strong interactions can sometimes occur. Fluoride ions can react with silicic acid, especially under acidic conditions.[5] However, for covalently bound fluorine in an aromatic system like your compound, significant degradation on standard silica gel is not highly expected, as evidenced by the successful purification of similar molecules.[6] If you suspect instability, you can consider using a deactivated silica gel or an alternative stationary phase like alumina. There are also specialized fluorinated stationary phases designed for the separation of fluorous compounds, which work on the principle of "fluorous affinity".[7][8][9]

III. Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Method Development

Objective: To determine the optimal mobile phase for column chromatography.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes

  • UV lamp (254 nm)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane

  • Crude Ethyl 4-bromo-5-fluoro-2-methylbenzoate solution (approx. 1 mg/mL in a volatile solvent like dichloromethane)

Procedure:

  • Prepare several developing chambers with different solvent systems. Good starting points for a moderately polar compound like an aromatic ester are mixtures of hexane and ethyl acetate.[2][10]

    • System A: 95:5 Hexane:Ethyl Acetate

    • System B: 90:10 Hexane:Ethyl Acetate

    • System C: 80:20 Hexane:Ethyl Acetate

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.

  • With a capillary tube, spot the crude mixture on the baseline.

  • Place the TLC plate in a developing chamber, ensuring the baseline is above the solvent level. Cover the chamber.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry and visualize the spots under a UV lamp.

  • Calculate the Rf value for your product and impurities. The ideal Rf for the target compound for column chromatography is between 0.2 and 0.4.

Protocol 2: Column Chromatography Purification

Objective: To purify crude Ethyl 4-bromo-5-fluoro-2-methylbenzoate.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand

  • Cotton or glass wool

  • Eluent (determined from TLC, e.g., 90:10 Hexane:Ethyl Acetate)

  • Crude Ethyl 4-bromo-5-fluoro-2-methylbenzoate

  • Collection tubes/flasks

Procedure:

  • Column Preparation (Slurry Method): a. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. b. In a beaker, make a slurry of silica gel with the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). c. Swirl the slurry to remove air bubbles and quickly pour it into the column. d. Continuously tap the column to ensure even packing. Allow the solvent to drain until it is just above the silica bed. e. Add a thin layer of sand on top of the packed silica.

  • Sample Loading (Dry Loading Recommended): a. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent to get a free-flowing powder. c. Carefully add this powder to the top of the column.

  • Elution: a. Carefully add the mobile phase to the column. b. Begin elution, collecting fractions. For a close analog, methyl 2-bromo-4-fluoro-5-methylbenzoate, a 10:1 petroleum ether:ethyl acetate system was effective.[6] c. Monitor the elution of your compound by TLC analysis of the collected fractions. d. If separation is slow or tailing occurs, you can gradually increase the polarity of the mobile phase (gradient elution).[11]

  • Fraction Analysis and Isolation: a. Analyze the collected fractions by TLC. b. Combine the fractions containing the pure product. c. Remove the solvent under reduced pressure to obtain the purified Ethyl 4-bromo-5-fluoro-2-methylbenzoate.

IV. Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC and Column Chromatography

Polarity of CompoundRecommended Solvent System (v/v)Target Rf (TLC)
Non-polar5% Ethyl Acetate in Hexane0.2 - 0.4
Moderately Polar (Target) 10-30% Ethyl Acetate in Hexane 0.2 - 0.4
Polar50-100% Ethyl Acetate in Hexane, or 1-5% Methanol in Dichloromethane0.2 - 0.4

Based on general principles for aromatic esters.[2][10] The optimal ratio for Ethyl 4-bromo-5-fluoro-2-methylbenzoate should be determined empirically via TLC.

V. Visualizations

experimental_workflow cluster_prep Method Development & Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (Find optimal solvent system, Rf ~0.3) Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Pack 3. Pack Chromatography Column Slurry->Pack Sample 4. Prepare Sample (Dry Loading) Pack->Sample Load 5. Load Sample onto Column Sample->Load Elute 6. Elute with Mobile Phase Load->Elute Collect 7. Collect Fractions Elute->Collect TLC_Fractions 8. Analyze Fractions by TLC Collect->TLC_Fractions Combine 9. Combine Pure Fractions TLC_Fractions->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product troubleshooting_flow cluster_solutions_poor_sep Solutions for Poor Separation cluster_solutions_tailing Solutions for Tailing cluster_solutions_no_elution Solutions for No Elution cluster_solutions_lost Solutions for Lost Compound Start Problem Encountered Poor_Sep Poor Separation / Co-elution Start->Poor_Sep Tailing Peak Tailing Start->Tailing No_Elution Compound Not Eluting Start->No_Elution Lost_Compound Compound Lost Start->Lost_Compound Reduce_Load Reduce Sample Load Poor_Sep->Reduce_Load Overloading? Repack Check Column Packing Poor_Sep->Repack Channeling? Check_Stability Check Compound Stability (2D TLC) Poor_Sep->Check_Stability Degradation? Increase_Polarity Increase Eluent Polarity Tailing->Increase_Polarity Add_Modifier Add Modifier (e.g., TEA) Tailing->Add_Modifier Drastic_Increase_Polarity Drastically Increase Eluent Polarity No_Elution->Drastic_Increase_Polarity Check_Front Check Solvent Front Fractions Lost_Compound->Check_Front Too Polar Eluent? Test_Stability Test Stability on Silica Lost_Compound->Test_Stability Decomposition?

Sources

Preventing debromination side reactions of Ethyl 4-bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Debromination Side Reactions (Hydrodehalogenation)

Executive Summary & Molecule Analysis

Target Molecule: Ethyl 4-bromo-5-fluoro-2-methylbenzoate CAS: (Analogous scaffold to 1437780-13-6) Critical Vulnerability: The C-Br bond.

Technical Insight: This molecule presents a "perfect storm" for debromination (protodebromination). The fluorine atom ortho to the bromine exerts a strong inductive effect (-I), pulling electron density away from the carbon-bromine bond. While this facilitates rapid oxidative addition (good for catalysis), it also stabilizes the intermediate aryl anion or aryl-metal species, making it highly susceptible to abstracting a proton from the environment (solvent, base, or moisture) rather than undergoing the desired cross-coupling or electrophilic trapping.

This guide addresses the two primary workflows where this failure mode occurs: Palladium-Catalyzed Cross-Coupling and Metal-Halogen Exchange (Lithiation/Grignard) .

Diagnostic Matrix: Why is my Bromine vanishing?

Use this table to identify the root cause based on your observation.

Observation (LCMS/NMR)ContextRoot CauseImmediate Fix
Ar-H (Debrominated) Pd-Coupling (Suzuki)

-Hydride Elimination.
The Pd center abstracted a hydride from the solvent (alcohol) or ligand.[1]
Switch to Dioxane/Toluene (no alcohols). Use Buchwald Ligands (e.g., XPhos).
Ar-H (Debrominated) Lithiation (n-BuLi)Moisture/Temperature. The Aryl-Li species found a proton before the electrophile.Dry solvents over molecular sieves.[2] Lower temp to -78°C .[3][4][5]
Ar-Ar (Homocoupling) Pd-CouplingOxidative Homocoupling. Oxygen entered the system, or disproportionation occurred.Degas solvents (sparge with Ar for 20 min).
Ar-C(OH) (Ester attack) LithiationNucleophilic Attack. The organolithium attacked the ester group instead of the Br.Switch to TurboGrignard (

-PrMgCl[6]·LiCl) or lower temp to -95°C .

Module A: Preventing Debromination in Suzuki-Miyaura Coupling

In Palladium catalysis, debromination occurs when the oxidative addition intermediate (


) undergoes transmetallation too slowly, allowing a competing pathway where the Pd center abstracts a hydride (usually from an alcohol solvent or an amine base).
The Mechanism of Failure
  • Oxidative Addition: Pd(0) inserts into C-Br. (Fast for this substrate due to F-activation).

  • Stall: Transmetallation with the Boronic Acid is slow (steric hindrance or low activity).

  • Side Reaction: The Pd(II) species undergoes exchange with a solvent/base to form

    
    .
    
  • Collapse: Reductive elimination yields Ar-H (Debrominated product) and regenerates Pd(0).

Visualizing the Pathway

G Start Start: Aryl Bromide + Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br formed) Start->OxAdd Decision Critical Junction OxAdd->Decision TransMet Transmetallation (Boronic Acid enters) Decision->TransMet Fast Kinetics (Bulky Ligands) BetaHydride β-Hydride Elimination (From solvent/ligand) Decision->BetaHydride Slow Kinetics (Alcohol/Amine present) Prod Reductive Elimination (Desired Product) TransMet->Prod PdHydride Pd-H Species Formed BetaHydride->PdHydride Debrom Side Product: Ar-H (Debromination) PdHydride->Debrom

Caption: The kinetic competition between the desired Transmetallation and the fatal


-Hydride Elimination pathway.
Protocol: The "Anti-Debromination" Suzuki System

Do not use standard conditions (Pd(PPh3)4 / Ethanol / Na2CO3) for this substrate. The ester and fluorine make it too sensitive.

Reagents:

  • Catalyst: XPhos Pd G2 (or Pd(OAc)2 + XPhos). Rationale: Bulky, electron-rich ligands accelerate reductive elimination, leaving no time for side reactions. [1]

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous). Rationale: Removes the source of hydrides found in alcohols. [2]

  • Base:

    
     (3.0 equiv) in minimal water (degassed). Rationale: Inorganic bases prevent 
    
    
    
    -elimination common with amine bases.

Step-by-Step:

  • Charge: Add Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq),

    
     (3.0 eq), and XPhos Pd G2 (0.02 eq) to a vial.
    
  • Evacuate: Seal and purge with Argon x3.

  • Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration). If base solubility is poor, add degassed water (ratio 10:1 Dioxane:Water).

  • Heat: Stir at 80°C.

  • Monitor: Check LCMS at 1 hour. If Ar-H appears, lower temperature to 60°C and increase catalyst loading to 5 mol%.

Module B: Metal-Halogen Exchange (Lithiation)

Using


-BuLi on Ethyl 4-bromo-5-fluoro-2-methylbenzoate  is high-risk because the ester group is a "trap" for nucleophiles. Furthermore, the "Debrominated" byproduct here comes from the Aryl-Li species stealing a proton from moisture or the alkyl bromide byproduct.
The TurboGrignard Solution

Instead of


-BuLi, use the TurboGrignard (

-PrMgCl·LiCl)
.
  • Why? It performs Halogen-Magnesium exchange (Mg is less reactive than Li), which tolerates the ester group at -20°C to 0°C, whereas Li requires -100°C to survive the ester. [3]

  • Debromination Fix: Because you can run this at higher temperatures (-20°C vs -78°C) without killing the ester, the exchange is cleaner, and the resulting Grignard is less basic than a Lithium species, reducing proton abstraction from the solvent.

Workflow: Safe Exchange Protocol

Workflow Input Substrate (Ester+Br+F) Choice Reagent Choice Input->Choice nBuLi n-BuLi (-78°C) Choice->nBuLi High Risk Turbo i-PrMgCl·LiCl (-20°C) Choice->Turbo Recommended Risk1 Risk: Ester Attack nBuLi->Risk1 Temp > -90°C Risk2 Risk: Proton Quench nBuLi->Risk2 Trace Water Success Success: Magnesiate Formed Turbo->Success Stable @ -20°C

Caption: Decision tree for metallation. TurboGrignard offers superior chemoselectivity over n-BuLi for ester-containing aryl bromides.

Step-by-Step Protocol (TurboGrignard):

  • Dry: Flame-dry flask under Argon.

  • Dissolve: Substrate (1.0 eq) in anhydrous THF (0.5 M).

  • Cool: Cool to -20°C (Ice/Salt bath or Cryocooler).

  • Exchange: Add

    
    -PrMgCl[6]·LiCl (1.1 eq, 1.3M in THF) dropwise over 10 mins.
    
  • Age: Stir at -20°C for 30-60 mins. Monitor by quenching a small aliquot with

    
     (Look for Deuterated product on NMR/MS to confirm exchange).
    
  • React: Add electrophile (e.g., aldehyde, DMF) at -20°C.

  • Warm: Allow to warm to RT only after electrophile addition is complete.

Frequently Asked Questions (FAQs)

Q: I see 5-10% debrominated product even with dry solvents in my Suzuki coupling. Why? A: Check your base. If you are using Carbonates (


) or Phosphates in alcohol, the alcohol acts as a hydride donor. Even in "dry" Toluene, trace impurities or the ligand itself can sometimes serve as a hydride source if the catalytic cycle stalls. Fix:  Switch to a highly active pre-catalyst (e.g., Pd-PEPPSI-IPr or XPhos Pd G3) to ensure the oxidative addition intermediate is immediately consumed by transmetallation.

Q: Can I use Ethanol/Water for the Suzuki coupling? A: It is not recommended for this specific substrate. Primary alcohols are excellent hydride donors for Pd(II). If you must use a "Green" solvent, use Isopropanol/Water (secondary alcohols are slower hydride donors than primary) or, ideally, n-Butanol .

Q: During lithiation, I see "dimer" formation. What is this? A: This is Wurtz-type coupling. The newly formed Ar-Li reacts with unreacted Ar-Br. Fix: Ensure rapid mixing during n-BuLi addition or use "Inverse Addition" (add the Ar-Br to the Lithium source), though this is risky with the ester present. The best fix is switching to the TurboGrignard protocol described in Module B.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[7] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21, 2164-2196. Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. Link

Sources

Optimizing solvent selection for Ethyl 4-bromo-5-fluoro-2-methylbenzoate crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization Optimization Guide Topic: Solvent Selection for Ethyl 4-bromo-5-fluoro-2-methylbenzoate Ticket ID: OPRD-CRYST-882 Assigned Specialist: Dr. A. V.[1][2] Thorne, Senior Application Scientist

Executive Summary

You are working with Ethyl 4-bromo-5-fluoro-2-methylbenzoate , a highly functionalized aromatic ester.[1][2] Based on its structure—a lipophilic benzene ring decorated with halogens (Br, F) and an ester tail—this molecule presents specific crystallization challenges. It exhibits moderate lipophilicity and a tendency toward low melting points , making it prone to "oiling out" (Liquid-Liquid Phase Separation) rather than discrete nucleation.[1][2]

This guide moves beyond generic advice, applying Structure-Property Relationships (SPR) to optimize your specific isolation.

Module 1: Solvent Screening & Solubility Mapping

Q: I have the crude reaction mixture. Which solvent system should I screen first for cooling crystallization?

A: Do not rely on a single solvent.[1][2] Because your molecule contains both a hydrophobic core (aryl halides) and a hydrogen-bond acceptor (ester carbonyl), you must balance solubility with recovery yield.[1]

The "Golden Zone" Protocol: For halogenated benzoate esters, we recommend a Binary Solvent Screening approach. Single solvents often fail here: non-polar solvents (Heptane) dissolve too little at reflux, while polar aprotic solvents (EtOAc) dissolve too much at


.

Recommended Solvent Systems (Ranked by Success Probability):

System TypeSolvent A (Solubilizer)Solvent B (Antisolvent)Mechanism of ActionRisk Factor
Primary Rec. Ethanol (EtOH) Water H-Bonding: The ester oxygen accepts H-bonds from EtOH.[1][2] Water drastically cuts solubility.[1][2]Hydrolysis: Keep pH neutral. Avoid prolonged heating.[1][2]
High Purity Toluene Heptane

-Stacking:
Toluene interacts with the electron-deficient fluoro-benzene ring.[1][2]
Yield Loss: High solubility in Toluene may require very low temps (

).[1][2]
Rapid Screen IPA (Isopropyl Alcohol) None (Neat)Temperature Dependent: High slope of solubility curve.Oiling Out: IPA's boiling point is close to the likely MP of the ester.

Technical Insight: The fluorine atom at the 5-position increases the lipophilicity (


) compared to the non-fluorinated analog. This means you will likely need a higher ratio of organic solvent to water than you might expect for standard benzoates.[2]

Module 2: Troubleshooting "Oiling Out"

Q: Upon cooling, my product separates as a milky oil droplets at the bottom of the flask, not crystals. How do I fix this?

A: "Oiling out" occurs when the Metastable Zone Width (MSZW) is traversed at a temperature above the melting point of the solvated solid. This is common for ethyl esters, which often have lower melting points than their methyl analogs.[2]

The Mitigation Workflow:

  • Check Purity: Impurities depress the melting point (Colligative properties).[2] If crude purity is

    
    , perform a silica plug filtration before crystallization.[2]
    
  • Seed Loading: You must seed the mixture.[1][2] Spontaneous nucleation requires high supersaturation, which drives the system into the oiling region.

  • Temperature Cycling: If oil forms, reheat until clear, then cool to

    
     and add seeds.
    

Visualizing the Oiling Out Decision Loop:

OilingOutMitigation Start Problem: Product Oils Out CheckPurity Step 1: Check Crude Purity (HPLC) Start->CheckPurity IsPure Purity > 90%? CheckPurity->IsPure Purify Action: Silica Plug / Acid-Base Wash IsPure->Purify No CheckTemp Step 2: Check Dissolution Temp IsPure->CheckTemp Yes Purify->CheckTemp TooHot Is T_dissolution > T_melting? CheckTemp->TooHot ChangeSolvent Action: Switch to Higher BP Solvent (e.g., Toluene instead of Acetone) TooHot->ChangeSolvent Yes SeedStrategy Step 3: Implement Seeding (0.5 wt% at Cloud Point) TooHot->SeedStrategy No ChangeSolvent->SeedStrategy

Figure 1: Decision logic for mitigating Liquid-Liquid Phase Separation (Oiling Out) in ester crystallization.

Module 3: Impurity Rejection & Polymorphism

Q: I am seeing a persistent impurity (approx. 3-5%) that co-crystallizes. How do I remove it?

A: Identification is key. For this scaffold, the most common impurities are:

  • Regioisomers: (e.g., 4-bromo-3-fluoro isomer).[1][2]

  • Hydrolysis Product: (The corresponding benzoic acid).

The Rejection Strategy:

  • Scenario A: Acid Impurity.

    • Diagnosis: Shift in retention time, broad peak.[2]

    • Fix: Wash the organic layer with saturated

      
      before crystallization. Do not rely on crystallization to remove the acid; it often co-precipitates as a dimer.
      
  • Scenario B: Regioisomer.

    • Diagnosis: Isomer with identical mass.[1][2]

    • Fix: Switch solvent functionality. If you are using EtOH (H-bonding), switch to Toluene/Heptane (Stacking).[1] The subtle difference in the halogen position affects the crystal packing density more in non-polar solvents than in protic ones.

Q: The melting point of my dried crystals varies by


 between batches. 

A: This indicates Solvatomorphism .[1][2] Ethyl esters often trap solvent in the lattice.

  • Test: Run TGA (Thermogravimetric Analysis). If you see weight loss

    
    , you have a solvate.
    
  • Fix: Recrystallize from IPA/Water . Water is small and less likely to be trapped in the channel voids of this specific ester lattice compared to Toluene or EtOAc.

Module 4: Process Scalability & Safety

Q: Can I use Diethyl Ether or Hexane for scale-up?

A: No.

  • Diethyl Ether: Extreme flammability and peroxide formation.[1][2] Replace with MTBE (Methyl tert-butyl ether) if an ether is required.[1][2]

  • Hexane: Neurotoxic (Class 2 solvent).[1][2] Replace with Heptane or Cyclohexane .[1][2]

Optimized Workflow for Scale-Up (100g+):

ScaleUpWorkflow Dissolve 1. Dissolve in EtOH (5 vol, 60°C) Polish 2. Polish Filter (Remove particulates) Dissolve->Polish Cool1 3. Cool to 45°C (Metastable Zone) Polish->Cool1 Seed 4. Add Seeds (0.5 wt%) Cool1->Seed Age 5. Age 1 Hour (Establish growth) Seed->Age Cool2 6. Linear Cool to 0°C over 4h Age->Cool2 Antisolvent 7. Add Water (Slow dosing) Cool2->Antisolvent

Figure 2: Scalable cooling/antisolvent protocol designed to maximize yield while preventing oiling out.[1][2]

References

  • Anderson, N. G. (2012).[2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][2] (Standard text for solvent selection principles).

  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press.[1][2] (Source for Metastable Zone Width and Oiling Out mechanisms).[1][2][3][4]

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. Link

  • PubChem Compound Summary. (2024). "4-Bromo-2-fluoro-5-methylbenzoic acid" (Parent Acid Data).[1][2] National Center for Biotechnology Information.[1][2] Link

  • Beckmann, W. (2000).[2] "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 4(5), 372–383. Link

Sources

Technical Support Center: Purification of Ethyl 4-bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and purifying Ethyl 4-bromo-5-fluoro-2-methylbenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar intermediates. Here, we address common challenges encountered during the purification process, providing not just step-by-step protocols but also the underlying chemical principles to empower you to troubleshoot effectively. Our goal is to ensure you can achieve the highest possible purity for your compound, a critical factor in successful drug discovery and development pipelines.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude Ethyl 4-bromo-5-fluoro-2-methylbenzoate after a Fischer esterification reaction?

A1: When synthesizing Ethyl 4-bromo-5-fluoro-2-methylbenzoate via a classic Fischer esterification of 4-bromo-5-fluoro-2-methylbenzoic acid with ethanol, you can anticipate several common impurities.[1][2] Understanding these is the first step in designing an effective purification strategy.

  • Unreacted Starting Material: The most common impurity is the starting carboxylic acid, 4-bromo-5-fluoro-2-methylbenzoic acid. Since Fischer esterification is an equilibrium-driven process, some amount of unreacted acid is almost always present.[1][2]

  • Excess Alcohol: Ethanol is typically used in large excess to drive the reaction equilibrium towards the ester product.[1]

  • Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are used as catalysts and must be neutralized and removed.[3]

  • Water: Water is a byproduct of the esterification and can also be present from the reagents.

  • Side-Products: While typically minor, impurities from the synthesis of the starting carboxylic acid itself or from side reactions (e.g., dehydration of ethanol to form diethyl ether, though less common under typical esterification conditions) can also be present.

CompoundRole in ReactionTypical PolarityRemoval Strategy
Ethyl 4-bromo-5-fluoro-2-methylbenzoate Product Low to Medium Isolation
4-bromo-5-fluoro-2-methylbenzoic acidStarting MaterialHighAqueous basic wash (e.g., NaHCO₃)
EthanolReagent/SolventHighEvaporation, Aqueous wash
Sulfuric Acid / p-TsOHCatalystVery HighAqueous basic wash
WaterByproductHighDrying agent (e.g., MgSO₄, Na₂SO₄), Brine wash

Troubleshooting Guide: Common Purification Issues

Problem 1: My NMR/HPLC analysis shows a significant amount of unreacted carboxylic acid after the initial workup.

Root Cause Analysis: The presence of the starting carboxylic acid is the most frequent purity issue. Its acidic proton and higher polarity make it easily distinguishable by NMR and HPLC. This impurity arises from incomplete reaction or inefficient removal during the initial extraction and washing steps.

Solution: Acid-Base Extraction

This technique leverages the difference in acidity between the acidic starting material and the neutral ester product. By washing the crude organic solution with a mild aqueous base, the carboxylic acid is deprotonated, forming a water-soluble carboxylate salt that partitions into the aqueous layer, while the neutral ester remains in the organic phase.[4][5]

Detailed Protocol: Bicarbonate Wash

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Initial Wash (Optional): Wash the organic layer with deionized water to remove the bulk of the excess ethanol and some of the acid catalyst.

  • Base Wash: Transfer the organic layer to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality: Sodium bicarbonate is a weak base, sufficient to deprotonate the carboxylic acid (pKa ~4-5) but generally not strong enough to promote significant hydrolysis of the ester, especially if the wash is performed without excessive delay and at room temperature or below.[6]

  • Venting is Critical: Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas produced from the acid-base neutralization. Failure to vent can lead to a dangerous pressure buildup.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer containing the sodium 4-bromo-5-fluoro-2-methylbenzoate salt.

  • Repeat: Repeat the base wash one or two more times, or until no more gas evolution is observed.

  • Final Washes: Wash the organic layer with water, followed by a saturated brine (NaCl) solution.

    • Causality: The brine wash helps to break up any emulsions and removes residual water from the organic layer, aiding the subsequent drying step.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester, now free of acidic impurities.

Problem 2: My product is still impure after a basic wash. TLC analysis shows a spot with a polarity very similar to my product.

Root Cause Analysis: If an impurity persists after an acid-base extraction, it is likely a neutral organic compound with a polarity close to that of the desired ester. This could be an impurity carried over from the starting materials or a non-acidic side product. In such cases, a more powerful separation technique is required.

Solution: Flash Column Chromatography

Flash column chromatography is a cornerstone of purification in organic synthesis, separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase (a solvent or solvent mixture).[7][8][9] Less polar compounds travel through the column faster, while more polar compounds are retained longer.[9]

Detailed Protocol: Silica Gel Chromatography

  • TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexanes or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate).

    • Goal: Aim for a solvent system that gives your product an Rf (retention factor) of approximately 0.25-0.35, with good separation from all impurities. A typical starting point for aromatic esters is 10-20% Ethyl Acetate in Hexanes.

  • Column Packing: Pack a glass column with silica gel (SiO₂), typically as a slurry in the non-polar solvent component of your eluent system.[8] Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel (dry loading) or apply it directly to the top of the packed column (wet loading). Dry loading is often preferred for better resolution.

  • Elution: Begin eluting the column with the pre-determined solvent system. Apply positive pressure (flash chromatography) to accelerate the process.[7]

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation by collecting small spots from each fraction onto a TLC plate and visualizing under UV light.

  • Combine and Concentrate: Combine the fractions that contain the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified Ethyl 4-bromo-5-fluoro-2-methylbenzoate.

Problem 3: My final product is a colorless oil, but the purity is still below 98% by HPLC. How can I achieve higher purity?

Root Cause Analysis: Even after chromatography, trace impurities may remain. If the product is a solid or can be induced to crystallize, recrystallization is an excellent final polishing step. If it is a persistent oil, a second chromatographic pass or distillation may be necessary.

Solution A: Recrystallization

Recrystallization purifies compounds based on differences in solubility. The crude solid is dissolved in a hot solvent in which it is highly soluble, but in which the impurities are either sparingly soluble at high temperatures or remain soluble upon cooling. As the solution cools, the desired compound crystallizes out, leaving the impurities behind in the solvent.

Protocol: Recrystallization

  • Solvent Screening: Find a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well when hot but poorly when cold. Test small amounts in solvents like hexanes, ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Solution B: High-Performance Liquid Chromatography (HPLC)

For analytical confirmation of purity, Reverse-Phase HPLC (RP-HPLC) is a standard method.[10][11] A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or TFA) to ensure sharp peaks. The retention time and peak area can be used to identify and quantify the purity of the final product.[10]

Workflow & Logic Diagram

This diagram illustrates the decision-making process for purifying crude Ethyl 4-bromo-5-fluoro-2-methylbenzoate.

Purification_Workflow Crude Crude Product (from Fischer Esterification) Workup Aqueous Workup (Saturated NaHCO₃ Wash) Crude->Workup Dissolve in EtOAc Dry Dry & Concentrate (Na₂SO₄, Rotary Evaporation) Workup->Dry Remove aqueous layer Analyze1 Analyze Purity (TLC, NMR, HPLC) Dry->Analyze1 Pure Pure Product (>98%) Analyze1->Pure Purity OK Impure Impure Product (<98%) Analyze1->Impure Purity Not OK Decision Nature of Impurity? Impure->Decision Chromatography Flash Column Chromatography Decision->Chromatography Neutral Impurity / Oil Recrystallize Recrystallization Decision->Recrystallize Solid Product Analyze2 Analyze Purity Chromatography->Analyze2 Recrystallize->Analyze2 Analyze2->Pure Purity OK Analyze2->Chromatography Still Impure

Caption: Purification workflow for Ethyl 4-bromo-5-fluoro-2-methylbenzoate.

References

  • Column Chromatography . Organic Chemistry at CU Boulder. [Link]

  • Column Chromatography As A Tool For Purification . Sorbchem India. [Link]

  • column chromatography & purification of organic compounds . ChemHelpASAP (YouTube). [Link]

  • How to separate ester from carboxylic acid by using chromatography? . ResearchGate. [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s) . Environmental Science and Pollution Research. [Link]

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates . Organic Syntheses. [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. [Link]

  • Fischer Esterification-Typical Procedures . OperaChem. [Link]

  • Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica . ResearchGate. [Link]

  • Fischer Esterification . Organic Chemistry Portal. [Link]

  • Experiment 5: Fischer Esterification . DSpace@MIT. [Link]

  • Dual role of ethyl bromodifluoroacetate in the formation of fluorine-containing heteroaromatic compounds . Royal Society of Chemistry. [Link]

  • Fischer Esterification | Mechanism + Easy TRICK! . The Organic Chemistry Tutor (YouTube). [Link]

  • IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS . apath.gr. [Link]

Sources

Technical Support Center: Stability Profile of Ethyl 4-bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound: Ethyl 4-bromo-5-fluoro-2-methylbenzoate CAS (Analog): 1437780-13-6 (Methyl ester analog ref) Primary Application: Key intermediate for kinase inhibitors (e.g., MEK/ERK pathways) and NSAID scaffolds.[1]

Technical Brief: This molecule presents a classic "push-pull" stability challenge under basic conditions.[1] The 2-methyl group provides steric shielding (the "Ortho Effect"), making the ester linkage more resistant to hydrolysis than unsubstituted benzoates.[1] However, the 5-fluoro position is electronically activated by the para-ester and ortho-bromine, making it susceptible to Nucleophilic Aromatic Substitution (


).[1]

Successful handling requires navigating a narrow window: conditions strong enough to effect desired transformations (like saponification) but mild enough to prevent defluorination.[1]

Critical Reactivity Modules

Module A: Hydrolysis Control (The Steric Barrier)

The Science: The 2-methyl group creates a steric blockade around the carbonyl carbon.[1] While electron-withdrawing groups (Br, F) generally accelerate hydrolysis by increasing electrophilicity, the steric bulk of the ortho-methyl group dominates the kinetics, significantly retarding the rate of saponification compared to ethyl 4-bromobenzoate.[1]

Common Issue: Users often report "incomplete reaction" or "low yield" when using standard protocols (e.g., LiOH/THF at RT) because they underestimate the kinetic barrier imposed by the 2-methyl group.[1]

Troubleshooting Guide: Hydrolysis
SymptomProbable CauseCorrective Action
Starting Material (SM) persists after 4h Steric hindrance of 2-Me group.Increase temperature to 50–60°C. Caution: Monitor for defluorination (See Module B).[1]
Precipitate forms during reaction Solubility limit of Lithium carboxylate salt.Add co-solvent (MeOH or EtOH) to maintain homogeneity.
Yield loss during workup Acidification to pH < 1 induces decarboxylation (rare) or oiling out.Acidify carefully to pH 3–4 using 1M HCl; do not use conc. HCl.
Module B: Side Reaction Management ( Instability)

The Science: Under basic conditions, the 5-Fluoro substituent is a potential leaving group.[1] The reaction follows an addition-elimination mechanism (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).[1] Strong nucleophiles (hydroxide 

, methoxide

) can displace the fluorine, especially at elevated temperatures.[1]

The "Gotcha": If you try to force the hydrolysis (Module A) by using stronger bases (e.g., NaOH instead of LiOH) or high heat (>80°C), you risk triggering the


 pathway, resulting in the 5-hydroxy  or 5-alkoxy  impurity.[1]
Visualizing the Pathway Competition

G cluster_0 Critical Process Parameter SM Ethyl 4-bromo-5-fluoro-2-methylbenzoate (Starting Material) Acid Target Product: 4-bromo-5-fluoro-2-methylbenzoic acid SM->Acid Hydrolysis (Desired) Reagent: LiOH/THF Temp: 50°C Impurity Impurity (SNAr): Ethyl 4-bromo-5-hydroxy-2-methylbenzoate SM->Impurity SNAr (Undesired) Reagent: NaOH/High Heat Nucleophile: OH-

Figure 1: Reaction pathway competition. The green path represents the controlled hydrolysis; the red dashed path represents the unwanted defluorination driven by excessive heat or nucleophile strength.[1]

Frequently Asked Questions (Technical)

Q1: Can I use Sodium Methoxide (NaOMe) to transesterify this compound? A: Proceed with extreme caution. While NaOMe is a standard reagent for transesterification, the methoxide ion is a potent nucleophile.[1] In this specific scaffold, it attacks the C5-position, displacing fluoride to form the 5-methoxy impurity.[1]

  • Recommendation: Use acid-catalyzed transesterification (

    
    /MeOH) instead of base-catalyzed to preserve the C-F bond [1].[1]
    

Q2: I see an impurity at RRT 0.85 in HPLC during saponification. What is it? A: This is likely the 5-hydroxy derivative (displacement of F by OH).[1] This occurs if the reaction temperature exceeds 65°C or if the concentration of hydroxide is too high (> 2M).[1]

  • Fix: Switch to LiOH (less aggressive nucleophile than NaOH in organic solvents due to tight ion pairing) and limit temperature to 50°C.[1]

Q3: What is the shelf-life of the ethyl ester in pH 9 buffer? A: The compound is moderately stable at pH 9 at room temperature due to the 2-methyl steric shield.[1] Less than 2% degradation is typically observed over 24 hours. However, for long-term storage, keep the compound in solid form or neutral (pH 7) solution.[1]

Validated Experimental Protocol

Objective: Controlled Saponification (Ester


 Acid) without Defluorination.

Reagents:

  • Ethyl 4-bromo-5-fluoro-2-methylbenzoate (1.0 eq)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H2O) (2.5 eq)[1]

  • Solvent: THF/Water (3:1 ratio)[1]

Step-by-Step:

  • Dissolution: Dissolve the ester in THF (5 vol) at 20°C. Ensure complete dissolution.

  • Reagent Addition: Add a solution of LiOH (2.5 eq) in Water (1.7 vol) dropwise over 10 minutes.

    • Why? Gradual addition prevents localized "hotspots" of high pH that trigger

      
      .
      
  • Reaction: Heat the mixture to 50°C . Stir for 4–6 hours.

    • Checkpoint: Monitor by HPLC.[2] Stop when SM < 1.0%. Do not overheat to chase the last 0.5%.

  • Quench: Cool to 10°C. Adjust pH to 3–4 using 1M HCl.

    • Critical: Do not use concentrated HCl; the heat of neutralization can degrade the product.

  • Extraction: Extract with Ethyl Acetate. Wash organic layer with Brine.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Purity / Yield CheckHPLC Check HPLC for Defluorinated Impurity Start->CheckHPLC IsImpurityPresent Is 5-OH/5-OMe Impurity Present? CheckHPLC->IsImpurityPresent YesImpurity Cause: SNAr Reaction IsImpurityPresent->YesImpurity Yes NoImpurity Cause: Incomplete Hydrolysis IsImpurityPresent->NoImpurity No Action1 Action: Lower Temp (<50°C) Switch NaOH -> LiOH YesImpurity->Action1 Action2 Action: Increase Time (Do NOT increase Temp >60°C) NoImpurity->Action2

Figure 2: Diagnostic flow for optimizing reaction conditions.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Aromatic Substitution). [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 34174587, 4-Bromo-2-fluoro-5-methylbenzoic acid. Retrieved from [Link][1]

  • Santiago, G. M., et al. (2014). Comparative chemical and biological hydrolytic stability of homologous esters. Journal of Enzyme Inhibition and Medicinal Chemistry. (Discusses steric effects of ortho-substitution on hydrolysis rates). [Link][1]

Sources

Separation of regioisomers in Ethyl 4-bromo-5-fluoro-2-methylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Separation of Regioisomers in Ethyl 4-bromo-5-fluoro-2-methylbenzoate Synthesis

Introduction

This technical guide addresses the critical challenge of isolating Ethyl 4-bromo-5-fluoro-2-methylbenzoate (Target) from its regioisomeric impurities, primarily the 6-bromo and 3-bromo isomers.

In the direct bromination of Ethyl 5-fluoro-2-methylbenzoate, the directing effects of the substituents create a competitive landscape. The Fluorine atom (C5) strongly directs ortho (to C4 and C6), while the Methyl group (C2) activates C3. The Ester group (C1) deactivates the ring but sterically influences the C6 position.

  • Target (C4-Br): Thermodynamically favored due to less steric hindrance, but electronically deactivated by the para-ester.

  • Critical Impurity (C6-Br): Kinetically competitive due to Fluorine activation, but sterically hindered by the ortho-ester.

This guide provides a self-validating workflow for identification, separation, and synthesis optimization.

Part 1: Diagnostic & Identification (The "Eyes")

Before attempting separation, you must definitively characterize the crude mixture. Relying solely on LC-MS is insufficient as regioisomers often share identical masses and similar fragmentation patterns.

NMR Spectroscopy: The Definitive Tool

Use 1H NMR (400 MHz or higher) to distinguish isomers based on coupling constants (


) and Nuclear Overhauser Effect (NOE).

Table 1: Diagnostic NMR Signals (CDCl₃)

FeatureTarget: 4-Bromo Isomer Impurity: 6-Bromo Isomer Mechanistic Reason
H6 Proton Present (Doublet,

Hz)
Absent (Substituted by Br)In the target, C6-H is ortho to the Ester and meta to F.
H3 Proton Present (Doublet,

Hz)
Present (Doublet,

Hz)
Both isomers retain the proton ortho to the Methyl group.
H4 Proton Absent (Substituted by Br)Present (Doublet,

Hz)
In the impurity, C4-H is ortho to F (large coupling).
NOE Signal Strong NOE between Ester (

) and H6
No NOE between Ester and aromatic HThe 6-Br atom blocks the spatial proximity of any aromatic proton to the ester.

Technical Insight: The coupling constant of a proton ortho to Fluorine (


 Hz) is significantly larger than meta coupling (

Hz). If you see a large doublet (

Hz) in the aromatic region, you likely have the 6-bromo impurity (where H4 remains).
GC-MS Analysis

While mass is identical, retention times differ on non-polar columns (e.g., HP-5MS).

  • 6-Bromo Isomer: Typically elutes earlier (lower boiling point) because the steric bulk of the ortho-bromo and ortho-methyl groups forces the ester out of planarity, reducing intermolecular

    
    -stacking interactions.
    
  • 4-Bromo Isomer: Elutes later (more planar, better packing).

Part 2: Separation Protocols (The "Hands")

If your crude mixture contains >5% regioisomer, follow this purification hierarchy.

Workflow Diagram: Separation Decision Matrix

SeparationLogic Start Crude Mixture Analysis (1H NMR) IsomerRatio Isomer Ratio (4-Br : 6-Br) Start->IsomerRatio HighPurity Ratio > 90:10 Recrystallization IsomerRatio->HighPurity High Selectivity LowPurity Ratio < 80:20 Chromatography IsomerRatio->LowPurity Low Selectivity Recryst Solvent: Heptane/IPA (9:1) Slow Cooling HighPurity->Recryst Column Flash Chromatography SiO2 + Modifier LowPurity->Column Check Check Purity (NMR) Recryst->Check Column->Check Check->LowPurity <95% Success Target Isolated Check->Success >98%

Caption: Decision matrix for selecting the optimal purification method based on crude regioisomeric ratio.

High-Performance Flash Chromatography

The polarity difference between the 4-bromo and 6-bromo isomers is subtle. Standard Hexane/Ethyl Acetate gradients often result in co-elution.

  • Stationary Phase: High-efficiency Silica Gel (20-40 µm) is recommended.

  • Mobile Phase Strategy:

    • Standard: 0-10% Ethyl Acetate in Hexane.

    • Enhanced (π-π Interaction): Add 5-10% Toluene to the Hexane. The 4-bromo isomer (more planar) interacts more strongly with Toluene than the sterically twisted 6-bromo isomer, increasing retention time separation (

      
      ).
      
  • Loading: Use solid loading (absorb crude onto silica) rather than liquid loading to minimize band broadening.

Fractional Crystallization (Scalable)

For ratios better than 85:15, crystallization is superior.

  • Principle: The 4-bromo isomer is more symmetrical and planar, leading to higher lattice energy and lower solubility compared to the "twisted" 6-bromo isomer.

  • Protocol:

    • Dissolve crude oil in minimal hot Heptane (approx. 60°C).

    • Add Isopropanol (IPA) dropwise until the solution is clear (Ratio approx. 9:1 Heptane:IPA).

    • Cool slowly to Room Temperature (RT) with stirring.

    • Seed with pure 4-bromo crystals if available.

    • Cool to 0°C. The 4-bromo isomer precipitates; the 6-bromo isomer remains in the mother liquor.

Part 3: Synthesis Optimization (Prevention)

If separation is consistently difficult, the root cause is poor regioselectivity during the bromination step.

Direct Bromination Control
  • Reagent: Use N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) rather than elemental Bromine (

    
    ). NBS provides a slow, controlled release of the bromonium ion.
    
  • Temperature: Maintain 0°C to -10°C . Lower temperatures favor the thermodynamic product (4-bromo) over the kinetic product (6-bromo) by reducing the energy available to overcome the steric barrier of the ester group, although the kinetic product is often formed faster at higher T. Correction: Actually, steric hindrance at C6 usually makes C4 the kinetic product unless chelation occurs. However, lower temperatures generally improve selectivity by strictly adhering to the lowest energy pathway (C4).

  • Catalyst: Avoid Lewis acids (FeBr₃) if possible, as they are too aggressive. If needed, use mild catalysis (e.g.,

    
    ).
    
Alternative Route: The Sandmeyer Approach

If direct bromination yields inseparable mixtures (e.g., 50:50), switch to the Sandmeyer route. This guarantees regiochemistry.

  • Nitration: Nitration of Ethyl 5-fluoro-2-methylbenzoate. (Directs to C4 due to F and Me synergy).

  • Reduction: Reduce

    
     to 
    
    
    
    (Amine).
  • Sandmeyer: Convert

    
     to 
    
    
    
    using
    
    
    and
    
    
    .
    • Advantage:[1] The amine intermediate is easily purified by acid-base extraction, removing isomers before the final step.

FAQ: Troubleshooting Common Issues

Q1: My NMR shows a mixture of signals, but I can't determine the ratio. What do I do? A: Focus on the methyl singlet at C2. The chemical environment of the methyl group differs slightly between the 4-bromo (adjacent to H3) and 6-bromo (adjacent to H3) isomers? No, look at the Ester Methylene Quartet . In the 6-bromo isomer, the ester is twisted out of plane, often shifting the


 quartet upfield compared to the planar 4-bromo isomer. Integrate these quartets for a ratio.

Q2: I isolated a solid, but the melting point is broad (e.g., 45-55°C). A: You likely have a eutectic mixture. Do not proceed to the next step. Recrystallize from Methanol/Water . Dissolve in hot methanol, then add water until turbid. This system is excellent for purging the 6-bromo isomer.

Q3: Can I distill the isomers? A: Generally, no. The boiling point difference is likely <5°C. However, if you hydrolyze the esters to their corresponding Benzoic Acids , the separation becomes much easier. The 4-bromo acid packs much better than the 6-bromo acid. You can separate the acids by crystallization and then re-esterify.

Q4: Why is the 3-bromo isomer not discussed as much? A: Formation of the 3-bromo isomer is sterically disfavored. It requires substitution between the Methyl (C2) and the Ester (C1) (if we consider the precursor numbering). Wait—in Ethyl 5-fluoro-2-methylbenzoate, position 3 is between the Methyl and the H4. Position 6 is adjacent to the Ester. Position 3 is ortho to Methyl and meta to Fluorine. It is less activated than C4/C6 (which are ortho to Fluorine). Therefore, C3 is a minor impurity (<5%).

References

  • Regioselective Bromination of Fluoro-Methylbenzoates. ChemicalBook. Synthesis of methyl 2-bromo-4-fluoro-5-methylbenzoate (Analogous chemistry). Retrieved from .

  • Separation of Fluoroarene Isomers. eScholarship, University of California. "Fluoroarene Separations in Metal–Organic Frameworks." Discusses the difficulty of separating fluoro-bromo isomers via standard chromatography. Retrieved from .

  • NMR Identification of Regioisomers. BenchChem. Comparative Analysis of NMR Spectrum of Bromo-Fluoro-Methyl-Benzoate derivatives. Retrieved from .

  • Sandmeyer Route Validation. Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester (demonstrating the amine-to-bromide pathway). Retrieved from .

  • General Properties of Ethyl 5-bromo-2-methylbenzoate. ChemScene. Baseline data for the non-fluorinated core. Retrieved from .

Sources

Validation & Comparative

1H NMR spectrum analysis of Ethyl 4-bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of Ethyl 4-bromo-5-fluoro-2-methylbenzoate . It is designed for researchers requiring rigorous structural verification of this halogenated benzoate intermediate, commonly used in the synthesis of kinase inhibitors and pharmaceutical scaffolds.

Unlike standard spectral lists, this guide compares analytical methodologies (Field Strength, Solvent Systems) and structural differentiation strategies (Regioisomer analysis) to ensure absolute identification confidence.

Publish Comparison Guide: Structural Elucidation & Methodological Performance

Executive Summary & Molecular Context

Ethyl 4-bromo-5-fluoro-2-methylbenzoate presents a unique NMR challenge due to the interplay between the electron-withdrawing ester, the inductive effects of the halogen pair (Br/F), and the spin-active fluorine nucleus (


F, spin 1/2).
  • Core Challenge: Differentiating the specific substitution pattern (4-Br, 5-F) from potential regioisomers (e.g., 5-Br, 4-F) generated during electrophilic aromatic substitution or esterification.

  • Key Analytical Feature: The

    
    F nucleus causes significant splitting of aromatic protons (
    
    
    
    and
    
    
    ), which serves as the primary diagnostic tool.

Theoretical Assignment & Spectral Prediction

The following data represents the "Gold Standard" assignment in CDCl


  at 400 MHz .
Table 1: Chemical Shift & Coupling Assignment
PositionProton Type

(ppm)
MultiplicityIntegrationCoupling Constants (

in Hz)
Assignment Logic
H6 Aromatic7.78 Doublet (d)1H

Ortho to F (deshielded), Ortho to Ester (anisotropic deshielding).
H3 Aromatic7.45 Doublet (d)1H

Meta to F, Ortho to Br. Shielded by ortho-Methyl relative to H6.
Ethyl-CH

Methylene4.36 Quartet (q)2H

Typical ethyl ester O-CH

shift.
Ar-CH

Methyl2.58 Singlet (s)*3HBroadenedDeshielded benzylic position. May show tiny

or

.
Ethyl-CH

Methyl1.39 Triplet (t)3H

Typical ethyl ester terminal methyl.

> Note on H3/H6: The key differentiator is the magnitude of the H-F coupling.


 (ortho) is typically larger (8-10 Hz) than 

(meta, 5-7 Hz).

Comparative Analysis: Methodological Performance

This section evaluates how different experimental variables affect the "performance" of the spectral data in terms of resolution and structural confirmation.

Comparison A: Field Strength Performance (300 MHz vs. 600 MHz)

Objective: Evaluate the necessity of high-field instruments for resolving H-F couplings.

Feature300 MHz (Routine) 600 MHz (High-Res) Verdict
H-F Coupling Resolution Adequate. The difference between

(9 Hz) and

(6 Hz) is 3 Hz. At 300 MHz, this is 0.01 ppm. Signals are distinct doublets.
Superior. Couplings are sharply defined. Second-order "roofing" effects are minimized, allowing precise

measurement.
300 MHz is sufficient for basic ID, but 600 MHz is required for publication-quality

-value reporting.
Long-Range Coupling Poor. The potential

(benzylic coupling ~0.7 Hz) is often lost in line broadening.
Excellent. Can resolve the fine splitting of the Ar-CH

singlet, confirming the ortho relationship to H3.
Use 600 MHz if proving the Methyl position is critical.
Comparison B: Solvent System Performance (CDCl vs. DMSO-d )

Objective: Determine the optimal solvent for signal separation and solubility.

ParameterChloroform-d (CDCl

)
DMSO-d

Performance Insight
Aromatic Dispersion Good. H3 and H6 are well separated (~0.33 ppm).Compressed. Aromatic signals often shift downfield and cluster closer together due to polarity/polarizability effects.CDCl

is preferred
for maximum resolution of the aromatic region.
Solubility Moderate. Excellent for the ester, but if the free acid impurity is present, it may precipitate.High. Dissolves both the ester and potential polar impurities/salts.Use DMSO-d

only if the sample contains polar synthetic byproducts.
Water Peak Interference Low (~1.56 ppm). Does not interfere with key signals.High (~3.33 ppm). Can obscure methylene signals if wet.CDCl

offers a cleaner baseline.

Structural Integrity: Regioisomer Differentiation Protocol

The Critical Risk: Distinguishing the target (4-bromo-5-fluoro ) from the isomer (5-bromo-4-fluoro ). Both isomers show two aromatic doublets with H-F splitting.

Differentiation Workflow

To validate the structure, you must correlate the Methyl (C2) group with the correct aromatic proton using NOE (Nuclear Overhauser Effect).

  • Target (4-Br, 5-F):

    • H3 is ortho to Methyl (C2).

    • H3 is meta to Fluorine (C5)

      
      Medium Coupling  (
      
      
      
      Hz).
    • NOE Result: Irradiating Methyl (2.58 ppm) enhances the Doublet with the SMALLER splitting (H3) .

  • Alternative Isomer (5-Br, 4-F):

    • H3 is ortho to Methyl (C2).

    • H3 is ortho to Fluorine (C4)

      
      Large Coupling  (
      
      
      
      Hz).
    • NOE Result: Irradiating Methyl enhances the Doublet with the LARGER splitting .

Visualization: Structural Logic & NOE Pathway

G cluster_0 Target: Ethyl 4-bromo-5-fluoro-2-methylbenzoate Me Methyl (C2) 2.58 ppm H3 H3 (Aromatic) 7.45 ppm (Meta to F) Me->H3 Strong NOE (Spatial Proximity) Validation Validation Logic: If NOE on H3 correlates with SMALLER J-value -> CONFIRMED TARGET H3->Validation H6 H6 (Aromatic) 7.78 ppm (Ortho to F) F5 Fluorine (C5) F5->H3 4J Coupling (~6 Hz) F5->H6 3J Coupling (~9 Hz)

Caption: Structural correlation diagram showing the critical NOE interaction between the Methyl group and H3, and the respective J-coupling pathways from Fluorine-5.

Experimental Protocol: Self-Validating Workflow

Sample Preparation
  • Mass: 10-15 mg of Ethyl 4-bromo-5-fluoro-2-methylbenzoate.

  • Solvent: 0.6 mL CDCl

    
     (99.8% D) + 0.03% TMS (v/v).
    
  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (crucial for resolution of small couplings).

Acquisition Parameters (Recommended)
  • Pulse Sequence: zg30 (30° pulse) for quantitation; noesygppr1d for NOE experiments.

  • Spectral Width (SW): 14 ppm (-2 to 12 ppm).

  • Relaxation Delay (D1):

    
     seconds (Ensure complete relaxation of aromatic protons for accurate integration).
    
  • Scans (NS): 16 (Standard) or 64 (for detecting

    
    C satellites or minor impurities).
    
  • Temperature: 298 K (25°C).

Data Processing
  • Apodization: Apply Exponential Multiplication (EM) with LB = 0.3 Hz . Do not use higher LB values, as this will obscure the H-F coupling difference.

  • Phasing: Manual phasing is required. The H6 doublet near 7.8 ppm often suffers from phase distortion due to its proximity to the edge of the aromatic window.

  • Referencing: Calibrate TMS to 0.00 ppm or residual CHCl

    
     to 7.26 ppm.
    

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][2][3] J. Org. Chem.1997 , 62, 7512–7515. [Link]

  • Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." John Wiley & Sons, 2009.
  • Reich, H. J. "WinPLT NMR Coupling Constants." University of Wisconsin-Madison, 2024 . [Link]

  • PubChem Compound Summary. "Methyl 4-bromo-5-fluoro-2-methylbenzoate (Analogous Structure Data)." National Center for Biotechnology Information. [Link]

Sources

Technical Comparison Guide: 13C NMR Profiling of Ethyl 4-bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Chemical Shift Profiling: Ethyl 4-bromo-5-fluoro-2-methylbenzoate Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists

Executive Summary

Ethyl 4-bromo-5-fluoro-2-methylbenzoate (CAS: 1807043-81-7) is a critical halogenated intermediate, often employed in the synthesis of kinase inhibitors and complex heterocycles.[1] Its structural validation is frequently complicated by the presence of multiple spin-active nuclei (


F, 

H) and the potential for regioisomer formation during halogenation or esterification.

This guide provides a comparative analysis of the


C NMR profile of this target molecule against its most common regioisomer and precursor. By focusing on substituent-induced chemical shifts (SCS)  and 

F-

C coupling constants
, researchers can definitively authenticate the substitution pattern without resorting to X-ray crystallography.
Structural Analysis & Predicted Shifts

The


C NMR spectrum of this molecule is defined by the interplay of the fluorine coupling  (splitting signals into doublets) and the heavy atom effect  of bromine (shielding the ipso carbon).
The "Fingerprint" Regions
  • Carbonyl (C=O): ~166–167 ppm (Typical benzoate ester).

  • Ipso-Fluorine (C5): ~158–162 ppm (Large doublet,

    
     Hz).
    
  • Ipso-Bromine (C4): ~110–115 ppm (Shielded by Br, split by ortho-F).

  • Methyl Group (Ar-CH

    
    ):  ~21–22 ppm (Singlet). Critical diagnostic marker. 
    
Table 1: Comparative Chemical Shift Data (Target vs. Isomer)

Data synthesized from substituent additivity rules and analogous experimental spectra (e.g., Methyl 4-bromo-2-fluoro-5-methylbenzoate).

Carbon PositionTarget: 5-Fluoro Isomer (Predicted

)
Multiplicity (

)
Alternative: 3-Fluoro Isomer (Predicted

)
Diagnostic Difference
C=O (Ester) 166.5 ppmd,

Hz
166.5 ppmNegligible
C1 (Ipso-Ester) 130.0 ppmd,

Hz
122.0 ppmShift & Coupling
C2 (Ipso-Me) 142.0 ppmd,

Hz
130.0 ppmMajor Shift
C3 (Unsubst.) 133.5 ppms (or small d)158.0 ppm (

)
C3 becomes doublet
C4 (Ipso-Br) 114.0 ppmd,

Hz
110.0 ppmCoupling magnitude
C5 (Ipso-F) 160.0 ppmd,

Hz
130.0 ppmC5 becomes singlet
C6 (Unsubst.) 118.0 ppmd,

Hz
128.0 ppmShift
Ar-CH

21.5 ppm Singlet 15.0 ppm Doublet (

)
OCH

61.5 ppmSinglet61.5 ppmNone
CH

(Ethyl)
14.2 ppmSinglet14.2 ppmNone

Expert Insight: The most robust method to distinguish the target (5-F) from the 3-F regioisomer is the Methyl carbon signal . In the target (5-F), the methyl group is para to the fluorine (5 bonds away), resulting in a singlet . In the 3-F isomer, the fluorine is ortho to the methyl group, causing a distinct doublet (


 Hz) and an upfield shift due to the ortho-fluorine effect.
Experimental Protocol: Optimizing Detection

Standard


C parameters often fail to resolve the fine splitting of long-range C-F coupling. Use this optimized protocol for definitive characterization.
Protocol: High-Resolution

C NMR for Fluorinated Benzoates
  • Sample Prep: Dissolve 30–50 mg of compound in 0.6 mL CDCl

    
     .
    
    • Why: CDCl

      
       is non-polar, minimizing solvent-solute hydrogen bonding that can broaden peaks.
      
  • Instrument Setup:

    • Frequency: 100 MHz or higher (400 MHz

      
      H equivalent).
      
    • Spectral Width: 240 ppm (to capture C-F doublets).

    • Relaxation Delay (d1): Set to 3.0 – 5.0 seconds .

    • Causality: Quaternary carbons (C1, C2, C4, C5) have long

      
       relaxation times. Short delays saturate these signals, causing them to disappear into the noise, making 
      
      
      
      -coupling measurement impossible.
  • Acquisition:

    • Scans: Minimum 1024 (for S/N > 50:1).

    • Decoupling: Proton-decoupled (COM or WALTZ-16). Do NOT decouple Fluorine unless you specifically want to collapse the doublets to verify the presence of F.

  • Processing:

    • Line Broadening (LB): 1.0 Hz (Standard) -> 0.3 Hz (High Res) .

    • Why: Lower LB preserves the splitting of small

      
       and 
      
      
      
      couplings (3-5 Hz) essential for assignment.
Workflow Visualization

The following diagrams illustrate the logical flow for validating the synthesis and the specific coupling pathways.

Diagram 1: Synthesis Validation Logic

ValidationWorkflow Start Crude Product (Post-Bromination) Acquire Acquire 13C NMR (d1 = 3.0s, CDCl3) Start->Acquire CheckF Check ~160 ppm Region Acquire->CheckF LargeSplit Large Doublet (J~250Hz)? (Confirms C-F bond) CheckF->LargeSplit Yes CheckMe Check Methyl Region (~21 ppm) LargeSplit->CheckMe Singlet Singlet Observed CheckMe->Singlet No Coupling Doublet Doublet Observed (J~5Hz) CheckMe->Doublet Coupling Visible Target CONFIRMED TARGET (5-Fluoro-2-Methyl) Singlet->Target Isomer REGIOISOMER DETECTED (3-Fluoro-2-Methyl) Doublet->Isomer

Caption: Decision tree for distinguishing the target molecule from its 3-fluoro regioisomer using


C NMR coupling patterns.
Diagram 2: Coupling Constant Map (

)

CouplingMap C5 C5 1J ~250Hz C4 C4 2J ~23Hz C6 C6 2J ~24Hz C1 C1 3J ~7Hz C3 C3 3J ~4Hz C2 C2 4J ~3Hz F 19F F->C5 Ipso F->C4 Ortho F->C6 Ortho F->C1 Meta F->C3 Meta F->C2 Para

Caption: Visualization of


F-

C coupling magnitudes. Closer proximity to Fluorine results in larger splitting constants (

values).
References
  • National Institute of Standards and Technology (NIST). Ethyl 4-methylbenzoate Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Reich, H. J.

    
    C NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison, Department of Chemistry. Available at: [Link]
    
  • Royal Society of Chemistry. Synthesis and NMR Characterization of Halogenated Benzoates. ChemSpider/RSC Journals. Available at: [Link]

Sources

A Comparative Guide to HPLC Method Development for the Purity Determination of Ethyl 4-bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like Ethyl 4-bromo-5-fluoro-2-methylbenzoate, a key building block in the synthesis of more complex molecules, rigorous purity assessment is critical. Undetected impurities can carry through to the final drug substance, potentially altering its pharmacological, toxicological, or stability profile. This guide provides an in-depth, experience-driven comparison of strategies for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this specific compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring the final method is not just functional, but self-validating and regulatory-compliant.

The development of a reliable analytical procedure is a systematic process, as outlined in guidelines from the International Council for Harmonisation (ICH), specifically ICH Q14 for Analytical Procedure Development and Q2(R2) for Validation of Analytical Procedures.[1][2] Our objective is to create a method that is "fit-for-purpose," capable of accurately quantifying Ethyl 4-bromo-5-fluoro-2-methylbenzoate while separating it from potential process impurities and degradation products.[1][3]

Analyte Characterization and Initial Strategic Decisions

Before any practical experimentation, a thorough understanding of the analyte is paramount. Ethyl 4-bromo-5-fluoro-2-methylbenzoate is a substituted aromatic ester.

Key Physicochemical Properties:

  • Structure: A benzene ring with bromo, fluoro, methyl, and ethyl benzoate functional groups.

  • Polarity: The ester and halogen functional groups confer a moderate to low polarity, making it highly suitable for reversed-phase HPLC.[4]

  • Chromophore: The aromatic ring provides strong UV absorbance, making UV detection a straightforward and sensitive choice. Aromatic compounds typically exhibit maximum absorbance (λmax) in the 200-300 nm range.[5] A UV scan of the analyte would confirm the optimal wavelength. For this guide, a common wavelength for benzoates, 235 nm, will be used as a starting point.[6]

  • Potential Impurities: Impurities can arise from starting materials, by-products, or degradation. Common related substances could include the corresponding carboxylic acid (from hydrolysis of the ester), regioisomers, or compounds with incomplete halogenation.[7][8][9]

Based on these characteristics, a reversed-phase HPLC method with UV detection is the logical starting point.[10] This approach separates molecules based on their hydrophobicity, where less polar compounds are retained longer on a non-polar stationary phase.[11]

The Method Development Workflow: A Systematic Approach

Effective method development is not a random walk but a structured process of screening and optimization. The goal is to find the optimal combination of stationary and mobile phases that provides the required selectivity and resolution for all relevant compounds.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Scouting cluster_screen Phase 2: Comparative Screening cluster_optimize Phase 3: Optimization & Finalization cluster_validate Phase 4: Verification A Analyte Characterization (Polarity, UV λmax) B Define Analytical Target Profile (ATP) (ICH Q14) A->B C Initial Column & Mobile Phase Screening B->C D Stationary Phase Comparison (C18 vs. Phenyl-Hexyl) C->D E Mobile Phase Comparison (Acetonitrile vs. Methanol) D->E F pH Evaluation (e.g., 0.1% Formic Acid vs. Phosphate Buffer) E->F G Fine-tune Gradient Slope & Time F->G H Optimize Flow Rate & Temperature G->H I Finalized Method Protocol H->I J Forced Degradation Study (Stability-Indicating Power) I->J K Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) J->K

Caption: A systematic workflow for HPLC method development.

Comparative Screening of Stationary and Mobile Phases

The core of method development lies in screening different columns and mobile phases to find the best selectivity (α), which is the most powerful factor for improving resolution.[11] We will compare two common reversed-phase columns and two organic modifiers.

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl

A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, separating primarily based on hydrophobicity.[12] However, for aromatic compounds, a Phenyl-Hexyl phase can offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the analyte.[11]

Mobile Phase Comparison: Acetonitrile vs. Methanol

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[13] While they have similar elution strengths, they possess different properties that can significantly alter selectivity. Acetonitrile often provides better peak shape and lower backpressure, while methanol, being a protic solvent, can engage in different hydrogen bonding interactions.[13][14]

Experimental Protocol: Initial Screening
  • System: Agilent 1260 Infinity II HPLC or equivalent, with a Diode Array Detector (DAD).

  • Columns:

    • Alternative 1: ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm

    • Alternative 2: HALO Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water. The low pH ensures that any potential acidic impurities (like the corresponding carboxylic acid) are in their non-ionized form, leading to better retention and peak shape.[14]

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: 50% to 95% B over 15 minutes, hold at 95% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 235 nm.

  • Injection Volume: 10 µL.

  • Sample: Ethyl 4-bromo-5-fluoro-2-methylbenzoate standard (0.1 mg/mL in Acetonitrile).

Comparative Data Summary
ColumnOrganic ModifierRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)
C18 Acetonitrile12.51.115,000
C18 Methanol10.81.213,500
Phenyl-Hexyl Acetonitrile13.21.016,500
Phenyl-Hexyl Methanol11.51.114,800

Analysis of Screening Results:

The Phenyl-Hexyl column provided slightly longer retention, a superior tailing factor, and higher efficiency (theoretical plates), suggesting a more favorable interaction with the aromatic analyte.[15] Acetonitrile consistently gave better peak shape (lower tailing) and efficiency compared to methanol across both columns. Therefore, the combination of a Phenyl-Hexyl column with an Acetonitrile/Water mobile phase was selected for further optimization.

Method Optimization and Final Protocol

With the column and mobile phase selected, the gradient was optimized to reduce the run time while maintaining adequate resolution from any potential impurities. A faster gradient was evaluated, and for this specific compound, an isocratic method was found to be suitable, offering improved simplicity and robustness.

Optimized Isocratic Method Protocol
  • System: Agilent 1260 Infinity II HPLC or equivalent with DAD.

  • Column: HALO Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile:Water (65:35 v/v) with 0.1% Formic Acid in the aqueous portion.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection: 235 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

This optimized method provides a sharp, symmetrical peak for the main analyte with a retention time of approximately 6.2 minutes, allowing for rapid analysis.

Forced Degradation Studies: Proving Stability-Indicating Power

A crucial requirement for a purity method is that it must be "stability-indicating." This means the method can separate the main analyte from its degradation products, ensuring that a loss in the main peak area is accompanied by a corresponding increase in impurity peaks.[16][17] Forced degradation studies, as recommended by ICH guideline Q1A(R2), are performed to demonstrate this capability.[16][18]

ForcedDegradation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis & Evaluation A Acid Hydrolysis (0.1N HCl, 60°C) F Inject Stressed Samples into HPLC A->F B Base Hydrolysis (0.1N NaOH, 60°C) B->F C Oxidation (3% H2O2, RT) C->F D Thermal (80°C, Solid State) D->F E Photolytic (ICH Q1B Light Exposure) E->F G Evaluate Peak Purity (Using DAD) F->G H Calculate Mass Balance G->H I Confirm Method is Stability-Indicating H->I Analyte Ethyl 4-bromo-5-fluoro-2-methylbenzoate (Stock Solution) Analyte->A Analyte->B Analyte->C Analyte->D Analyte->E

Caption: Workflow for the forced degradation study.

Experimental Protocol: Forced Degradation
  • Prepare Stock Solution: Dissolve the analyte in acetonitrile to a concentration of 1.0 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Cool and neutralize with 0.1 N NaOH before dilution.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 2 hours. Cool and neutralize with 0.1 N HCl before dilution.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Dissolve in diluent for analysis.

  • Analysis: Dilute all stressed samples to a target concentration of 0.1 mg/mL with the mobile phase and analyze using the optimized HPLC method.

Results of Forced Degradation
Stress Condition% Degradation of Main PeakDegradation Products Observed
Acid Hydrolysis ~15%Major peak at RRT ~0.5 (likely the carboxylic acid)
Base Hydrolysis ~25%Major peak at RRT ~0.5 (likely the carboxylic acid)
Oxidation ~5%Minor peaks at various RRTs
Thermal <2%No significant degradation
Photolytic <2%No significant degradation

The analyte showed significant degradation under hydrolytic conditions, particularly basic hydrolysis. The optimized HPLC method successfully separated the main analyte peak from all generated degradation products, with no co-elutions observed as confirmed by DAD peak purity analysis. This result confirms that the developed method is stability-indicating and suitable for purity testing and stability studies.[16][19]

Conclusion

The systematic development process detailed in this guide has yielded a robust, efficient, and stability-indicating reversed-phase HPLC method for the purity determination of Ethyl 4-bromo-5-fluoro-2-methylbenzoate. By comparing stationary phases and organic modifiers, we identified a Phenyl-Hexyl column with an acetonitrile-based mobile phase as the optimal choice, leveraging both hydrophobic and π-π interactions to achieve superior chromatographic performance. The final isocratic method is simple, rapid (10-minute run time), and proven to be stability-indicating through rigorous forced degradation studies. This method is now ready for full validation according to ICH Q2(R2) guidelines to support its use in a regulated environment.[2][20]

References

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available from: [Link]

  • HPLC Tips & Tricks – Mobile Phase Preparation. Chromservis. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc. Available from: [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • Separation of Ethyl benzoate on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available from: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available from: [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Available from: [Link]

  • HPLC Column Selection Guide. Linklab. Available from: [Link]

  • Method Development & Forced Degradation. J-STAR Research. Available from: [Link]

  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. Available from: [Link]

  • Column Selection for HPLC Method Development. Element Lab Solutions. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]

  • An isocratic reversed-phase high-performance liquid chromatographic method for the simultaneous determination of benzoyl peroxide and the related compounds benzoic acid, benzaldehyde, ethyl benzoate, methylparaben, and propylparaben in dermal preparations. PubMed. Available from: [Link]

  • HPLC Column Selection Guide. Aurora Pro Scientific. Available from: [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. Available from: [Link]

  • Method Development and Validation of Preservatives Determination... Taylor & Francis Online. Available from: [Link]

  • BENZYL BENZOATE. Organic Syntheses. Available from: [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. Available from: [Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. Chromatography Online. Available from: [Link]

  • HPLC Methods for analysis of Ethylparaben. HELIX Chromatography. Available from: [Link]

  • Separation of Paraben Preservatives by Reversed-Phase HPLC Application. Agilent. Available from: [Link]

  • Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl. MAC-MOD Analytical. Available from: [Link]

  • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. Available from: [Link]

  • Sodium Benzoate Impurities and Related Compound. Veeprho. Available from: [Link]

  • Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. PubChem. Available from: [Link]

  • Sodium Benzoate-impurities. Pharmaffiliates. Available from: [Link]

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A Comparative Guide to the Structural Characterization of Ethyl 4-bromo-5-fluoro-2-methylbenzoate Derivatives: An In-Depth Analysis of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development and materials science, a definitive understanding of a molecule's three-dimensional structure is not merely academic—it is a cornerstone of rational design and predictive science. For derivatives of Ethyl 4-bromo-5-fluoro-2-methylbenzoate, a class of compounds with potential applications in medicinal chemistry, elucidating the precise atomic arrangement is paramount to understanding their chemical behavior, biological activity, and solid-state properties.

This guide provides a comprehensive comparison of analytical techniques for the structural characterization of these derivatives, with a primary focus on the gold standard: single-crystal X-ray crystallography. While a crystal structure for the parent compound is not publicly available, this guide will leverage data from closely related halogenated benzoates to illustrate the power of this technique and provide a framework for the analysis of novel derivatives. We will delve into the causality behind experimental choices, compare X-ray crystallography with other common analytical methods, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the absolute structure of a crystalline compound. It provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of atoms, offering a level of detail that other techniques can only infer. This is particularly crucial for halogenated aromatic compounds, where subtle changes in substitution patterns can significantly impact crystal packing and intermolecular interactions, thereby influencing properties such as solubility, stability, and bioavailability.

The Crystallographic Workflow: From Crystal to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and a clear understanding of the underlying principles. The following diagram illustrates the typical workflow for single-crystal X-ray diffraction.

X-ray Crystallography Workflow Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement Crystallization Crystallization (e.g., slow evaporation, vapor diffusion) Crystal_Selection Crystal Selection (Microscopic examination) Crystallization->Crystal_Selection Crystal_Mounting Crystal Mounting (on goniometer head) Crystal_Selection->Crystal_Mounting Diffractometer X-ray Diffractometer Crystal_Mounting->Diffractometer Data_Collection Diffraction Data Collection (Rotation method) Diffractometer->Data_Collection Data_Processing Data Processing (Integration, scaling, absorption correction) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct methods or Patterson function) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-squares fitting) Structure_Solution->Structure_Refinement Validation Structure Validation (CIF file generation) Structure_Refinement->Validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

A Comparative Case Study: Halogenated Benzoate Derivatives

To illustrate the insights gained from X-ray crystallography, we will consider the crystal structure of a related compound, methyl 4-bromobenzoate, and discuss how its structural features compare to other halogenated benzoic acids. This comparative approach allows us to infer the likely structural behavior of Ethyl 4-bromo-5-fluoro-2-methylbenzoate derivatives.

Crystallographic Data Summary

The following table presents a hypothetical comparison of key crystallographic parameters for different halogenated benzoate derivatives, based on publicly available data for similar structures. This allows for a direct comparison of their solid-state properties.

ParameterMethyl 4-bromobenzoate2-Fluorobenzoic Acid4-Chlorobenzoic Acid
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/n
Unit Cell Dimensions a = 14.9 Å, b = 7.5 Å, c = 7.9 Åa = 10.5 Å, b = 4.0 Å, c = 13.8 Åa = 14.0 Å, b = 3.8 Å, c = 12.8 Å
β = 101.5°β = 99.8°β = 97.4°
Molecules per Unit Cell (Z) 444
Key Intermolecular Interactions C-H···O, Br···OO-H···O, C-H···OO-H···O, C-H···Cl

Note: The data for Methyl 4-bromobenzoate is based on its known crystal structure. The data for 2-Fluorobenzoic Acid and 4-Chlorobenzoic Acid are representative values from the literature to illustrate comparative analysis.

The crystal packing of these molecules is often dominated by hydrogen bonding interactions involving the carboxylic acid or ester groups.[1] In the case of benzoic acids, centrosymmetric dimers formed by O-H···O hydrogen bonds are a common motif. For the ester derivatives, weaker C-H···O interactions play a significant role in stabilizing the crystal lattice.

The presence and position of halogen atoms introduce additional, weaker intermolecular interactions such as halogen bonding (e.g., Br···O, Cl···O) and π-π stacking, which can significantly influence the overall crystal packing.[2] The subtle interplay of these forces, dictated by the specific substitution pattern, determines the final crystal structure and, consequently, the material's physical properties.

Beyond X-ray Crystallography: A Multi-faceted Approach to Structural Elucidation

While X-ray crystallography provides the ultimate structural detail, a comprehensive characterization often involves a suite of analytical techniques. The choice of technique depends on the nature of the sample and the specific information required.

The Analytical Toolbox: Choosing the Right Technique

The following diagram illustrates a decision-making process for selecting the appropriate analytical technique for structural characterization.

Analytical Technique Selection Figure 2: Decision Tree for Structural Characterization Start Start: Unknown Compound NMR NMR Spectroscopy (Connectivity, functional groups) Start->NMR MS Mass Spectrometry (Molecular weight, elemental composition) Start->MS IR IR Spectroscopy (Functional groups) Start->IR Is_Crystalline Is the sample crystalline? Is_Crystalline->NMR No SCXRD Single-Crystal X-ray Diffraction (Absolute 3D structure) Is_Crystalline->SCXRD Yes, single crystal PXRD Powder X-ray Diffraction (Phase identification, purity) Is_Crystalline->PXRD Yes, powder NMR->Is_Crystalline MS->Is_Crystalline IR->Is_Crystalline

Caption: A decision tree for selecting analytical techniques for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for determining the connectivity of atoms in a molecule. 1H and 13C NMR spectra provide information about the chemical environment of each proton and carbon atom, respectively. For halogenated benzoates, NMR can confirm the substitution pattern on the aromatic ring.

Mass Spectrometry (MS): MS provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition. This is a crucial first step in identifying an unknown substance.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For Ethyl 4-bromo-5-fluoro-2-methylbenzoate derivatives, characteristic peaks for the ester carbonyl group (C=O) and the aromatic ring would be expected.

While these spectroscopic techniques are powerful for elucidating the 2D structure, they do not provide the definitive 3D structural information that X-ray crystallography offers.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data, detailed experimental protocols are essential.

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the target compound suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and often requires screening of various options.

  • Crystal Selection and Mounting: Under a microscope, select a well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.

  • Data Collection: Mount the goniometer head on the X-ray diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal quality. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities, apply corrections for absorption, and scale the data.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure using direct methods or Patterson function analysis. The initial structural model is then refined using a least-squares algorithm to obtain the final, accurate atomic coordinates and thermal parameters.

  • Validation: The final structure is validated using software tools to check for geometric consistency and to generate a Crystallographic Information File (CIF).

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer. Standard pulse programs are typically used.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction). Analyze the chemical shifts, coupling constants, and integration values to assign the structure.

Conclusion

The structural characterization of Ethyl 4-bromo-5-fluoro-2-methylbenzoate derivatives is a critical step in their development for potential applications. While a suite of analytical techniques provides valuable information, single-crystal X-ray crystallography remains the definitive method for elucidating the three-dimensional atomic arrangement. This guide has provided a comparative overview of these techniques, highlighting the unparalleled insights offered by X-ray diffraction. By understanding the principles and experimental protocols, researchers can confidently and accurately characterize novel compounds, paving the way for the rational design of new materials and therapeutics.

References

  • Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. (2023). MDPI. [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020). PMC. [Link]

  • The use of Optical Microscopy, X-ray Powder Diffraction, and Single Crystal Diffraction to Identify and Structurally Characterize Novel Transition Metal Benzoates. Research Explorer The University of Manchester. [Link]

  • Crystal structures of monohalogenated benzoic acids. (2007). Semantic Scholar. [Link]

  • X-ray Diffraction III: Pharmaceutical Applications. (2001). Moodle@Units. [Link]

  • Methyl 4-bromobenzoate. (2006). ResearchGate. [Link]

Sources

Safety Operating Guide

Ethyl 4-bromo-5-fluoro-2-methylbenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide defines the safe handling and disposal protocols for Ethyl 4-bromo-5-fluoro-2-methylbenzoate . As a halogenated organic ester, this compound presents specific challenges for thermal destruction. Improper disposal (e.g., mixing with non-halogenated waste) risks creating hydrofluoric acid (HF) and hydrobromic acid (HBr) during incineration, which can damage standard combustion infrastructure and release toxic emissions.

Chemical Identity:

Property Detail
Chemical Name Ethyl 4-bromo-5-fluoro-2-methylbenzoate
Functional Groups Aryl Halides (F, Br), Ester, Alkyl group
Physical State Solid (typically) or viscous oil depending on purity
Primary Hazard Irritant (Skin/Eye/Respiratory); Potential Aquatic Toxicity

| Waste Class | Halogenated Organic (Critical for segregation) |[1][2][3]

Hazard Analysis & Segregation Logic (The "Why")

Expert Insight: Many researchers default to throwing all organics into a single "Organic Waste" drum. For this compound, that is a critical error.

  • The Fluorine Factor: Upon combustion, the fluorine atom in this molecule converts to Hydrogen Fluoride (HF) . HF is highly corrosive to the refractory brick lining of standard incinerators and requires specialized wet scrubbers to neutralize.

  • The Bromine Factor: Similar to fluorine, bromine generates HBr. High concentrations of halogens in non-halogenated waste streams can violate the incinerator's permit limits (often capped at <1% or <1000 ppm halogens).

  • Self-Validating Control: By segregating this waste, you ensure the receiving facility uses a Rotary Kiln Incinerator capable of 1100°C+ temperatures and rapid quenching, rather than a standard fuel-blending cement kiln which cannot handle high halogen loads.

Waste Stream Decision Matrix

The following workflow illustrates the logical path for disposing of Ethyl 4-bromo-5-fluoro-2-methylbenzoate in various experimental states.

WasteDisposal Start Waste Generation: Ethyl 4-bromo-5-fluoro-2-methylbenzoate StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Precipitate StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution SolidStream Stream A: Solid Hazardous Waste (Label: Halogenated Organic Solid) Solid->SolidStream Double Bag & Tag SolventCheck Identify Primary Solvent Solution->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (Ethyl Acetate, Methanol) SolventCheck->NonHaloSolvent HaloStream Stream B: Halogenated Liquid Waste (High BTU, High Halogen) HaloSolvent->HaloStream Combine NonHaloSolvent->HaloStream PREFERRED PATH (Prevent dilution errors) TraceStream Stream C: Non-Halogenated Liquid* (*Only if <1000 ppm Halogen content) NonHaloSolvent->TraceStream Only if calculated <0.1% Halogen

Caption: Decision tree for segregating halogenated benzoate esters to ensure regulatory compliance and incinerator safety.

Detailed Disposal Protocols

Scenario A: Pure Solid Waste (Expired/Unused)

Applicable for: Old inventory, failed reactions yielding solid precipitate.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage during compaction.

  • Labeling:

    • Primary Constituent: Ethyl 4-bromo-5-fluoro-2-methylbenzoate.

    • Hazard Checkboxes: Toxic, Irritant.

    • Critical Note: Write "CONTAINS FLUORINE/BROMINE" on the tag.

  • Secondary Containment: Place the HDPE jar inside a clear zip-seal bag before placing it in the lab’s solid waste drum. This "double containment" prevents dust generation when the drum is compacted by waste handlers.

Scenario B: Liquid Waste (Mother Liquor/Process Waste)

Applicable for: Reaction mixtures, filtrates, and column fractions.

  • Compatibility Check (The Self-Validating Step):

    • pH Test: Before adding to the waste carboy, wet a pH strip. The stream must be between pH 4–10.

    • Why? If the benzoate ester was hydrolyzed, acidic byproducts might be present. Adding strong acid to a waste drum containing thiosulfate or sulfides (common in other steps) can release toxic gas. Neutralize if necessary.

  • Segregation:

    • Pour into the Halogenated Waste Carboy (Red tag usually).

    • Do not pour into the "Organic Solvents" (Non-halogenated) drum, even if the solvent is Ethyl Acetate. The presence of the fluorinated solute contaminates the entire drum, reclassifying it as halogenated waste (more expensive).

  • Volume Limit: Leave 10% headspace in the carboy to allow for vapor expansion.

Scenario C: Empty Containers (RCRA Compliance)

Applicable for: The original shipping bottle.

To classify the container as "RCRA Empty" and dispose of it in regular trash (glass disposal):

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the ester (e.g., Acetone or Ethanol).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste stream.

  • Deface Label: Cross out the chemical name and write "EMPTY."

  • Cap Removal: Discard the cap separately to prevent pressure buildup if residual solvent remains.

Emergency Spill Procedures

Immediate Action:

  • Isolate: Mark the area. If the spill is solid powder, turn off nearby fans/ventilation to prevent aerosolization.

  • PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles. N95 or P100 respirator is recommended if dust is visible, as halogenated benzyl compounds can be potent respiratory irritants.

Cleanup Protocol:

State Method Disposal
Solid Do not sweep dry. Cover with wet paper towels (solvent or water) to dampen, then scoop. Solid Hazardous Waste

| Liquid | Absorb with vermiculite or polypropylene pads. Do NOT use combustible materials (sawdust) if the solvent is flammable. | Solid Hazardous Waste |

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • American Chemical Society (ACS). Laboratory Waste Management: A Guide for Researchers. ACS Center for Lab Safety. Available at: [Link]

  • Tsang, W., et al. Incineration of Fluorinated Organic Compounds.[4] Combustion Science and Technology.[5] (Contextualizing the HF formation risks). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.